molecular formula C6H10N2S B060793 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine CAS No. 165736-07-2

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Cat. No.: B060793
CAS No.: 165736-07-2
M. Wt: 142.22 g/mol
InChI Key: ODTDYSAMTDHVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a functional primary amine group attached to a 2,4-dimethylthiazole core, a privileged heterocyclic structure frequently found in pharmacologically active molecules. Its primary research value lies in its application as a key synthetic intermediate for the construction of more complex molecular architectures. Researchers utilize this amine in nucleophilic substitution reactions, amide bond formations, and reductive amination protocols to create targeted libraries of compounds for high-throughput screening. The dimethylthiazole moiety is of significant interest due to its potential to modulate the physicochemical properties, bioavailability, and target engagement of lead compounds, particularly in the development of kinase inhibitors, antimicrobial agents, and other small-molecule therapeutics. This reagent provides a critical entry point for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around the thiazole scaffold to optimize potency and selectivity. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDYSAMTDHVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649203
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-07-2
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-thiazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine, a valuable building block in medicinal chemistry. This document details two primary synthesis routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

The this compound moiety is a key component in the development of various pharmacologically active compounds. Its synthesis is a critical step in the discovery and development of new therapeutic agents. This guide outlines two robust and well-documented synthetic pathways, starting from the construction of the 2,4-dimethylthiazole core, followed by functionalization at the 5-position and subsequent conversion to the target primary amine.

The two primary routes detailed are:

  • Route A: Via formylation of 2,4-dimethylthiazole followed by reductive amination.

  • Route B: Via halogenation and cyanation of 2,4-dimethylthiazole, followed by nitrile reduction.

Synthesis Pathways

The overall synthetic strategy involves a multi-step process, beginning with the formation of the thiazole ring, followed by the introduction of a functional group at the C5 position, and culminating in the formation of the aminomethyl group.

Synthesis_Overview Start Starting Materials Thiazole 2,4-Dimethylthiazole Start->Thiazole Hantzsch Synthesis RouteA Route A Thiazole->RouteA RouteB Route B Thiazole->RouteB IntermediateA 2,4-Dimethylthiazole- 5-carbaldehyde RouteA->IntermediateA Vilsmeier-Haack Formylation IntermediateB 2,4-Dimethylthiazole- 5-carbonitrile RouteB->IntermediateB Halogenation & Cyanation FinalProduct 1-(2,4-Dimethyl-1,3-thiazol- 5-yl)methanamine IntermediateA->FinalProduct Reductive Amination IntermediateB->FinalProduct Nitrile Reduction

Caption: Overview of the two primary synthetic routes to this compound.

Step 1: Synthesis of 2,4-Dimethylthiazole

The foundational step for both synthetic routes is the construction of the 2,4-dimethylthiazole core. The Hantzsch thiazole synthesis is the most common and efficient method for this transformation.[1][2][3][4]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from a procedure in Organic Syntheses.[1]

Reaction: Thioacetamide + Chloroacetone → 2,4-Dimethylthiazole

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
Acetamide59.075.08300 g
Phosphorus Pentasulfide (P₂S₅)222.270.9200 g
Chloroacetone92.534.97400 mL
Dry Benzene78.11-350 mL
5 N Sodium Hydroxide (NaOH)40.00-As needed
Anhydrous Sodium Sulfate142.04-As needed
Ether74.12-As needed

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

  • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

  • Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

  • Gently heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

  • Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

  • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add approximately 750 mL of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel.

  • Discard the upper reddish benzene layer.

  • Make the lower aqueous layer alkaline with 5 N sodium hydroxide solution.

  • Separate the upper black layer of crude thiazole and extract the aqueous layer with five 120-mL portions of ether.

  • Combine the crude thiazole and the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the ether by distillation from a steam bath.

  • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C.

  • Redistill the collected fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145 °C).

Expected Yield: 210–230 g (41–45% based on phosphorus pentasulfide).[1]

Hantzsch_Synthesis cluster_reactants Reactants Thioacetamide Thioacetamide (from Acetamide + P₂S₅) Reaction Hantzsch Thiazole Synthesis (Benzene, Reflux) Thioacetamide->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Product 2,4-Dimethylthiazole Reaction->Product

Caption: Hantzsch synthesis of 2,4-dimethylthiazole.

Route A: Via Formylation and Reductive Amination

This route involves the introduction of a formyl group at the 5-position of the thiazole ring, followed by conversion of the resulting aldehyde to the target amine.

Step 2A: Vilsmeier-Haack Formylation of 2,4-Dimethylthiazole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Reaction: 2,4-Dimethylthiazole + Vilsmeier Reagent (POCl₃/DMF) → 2,4-Dimethylthiazole-5-carbaldehyde

Experimental Protocol (General Procedure):

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2,4-Dimethylthiazole113.181.0113.2 g
Phosphorus Oxychloride (POCl₃)153.331.1168.7 g (102 mL)
N,N-Dimethylformamide (DMF)73.093.0219.3 g (232 mL)
Dichloromethane (DCM)84.93-500 mL
Saturated Sodium Bicarbonate--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool a solution of N,N-dimethylformamide (3.0 eq) in dichloromethane to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 2,4-dimethylthiazole (1.0 eq) in dichloromethane dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-dimethylthiazole-5-carbaldehyde.

Expected Yield: Moderate to good yields are typically reported for Vilsmeier-Haack formylations of electron-rich heterocycles.

Step 3A: Reductive Amination of 2,4-Dimethylthiazole-5-carbaldehyde

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[8][9][10][11][12]

Reaction: 2,4-Dimethylthiazole-5-carbaldehyde + NH₃ + [Reducing Agent] → this compound

Experimental Protocol:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2,4-Dimethylthiazole-5-carbaldehyde141.191.0141.2 g
Ammonia (7 N solution in Methanol)17.0310.0~1.4 L
Sodium Borohydride (NaBH₄)37.831.556.7 g
Methanol (MeOH)32.04-1 L
Dichloromethane (DCM)84.93-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Dissolve 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottomed flask.

  • Add a 7 N solution of ammonia in methanol (10 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise add sodium borohydride (1.5 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) or by distillation under reduced pressure to yield this compound.

Expected Yield: Good to high yields are generally achieved in reductive amination reactions.

Route B: Via Cyanation and Nitrile Reduction

This alternative route involves the introduction of a nitrile group at the 5-position, which is then reduced to the primary amine.

Step 2B: Halogenation and Cyanation of 2,4-Dimethylthiazole

This two-step sequence first introduces a halogen (typically bromine) at the 5-position, which is then displaced by a cyanide group.

Reaction Sequence:

  • 2,4-Dimethylthiazole + NBS → 5-Bromo-2,4-dimethylthiazole

  • 5-Bromo-2,4-dimethylthiazole + CuCN → 2,4-Dimethylthiazole-5-carbonitrile

Experimental Protocol (General Procedure):

Part 1: Bromination

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2,4-Dimethylthiazole113.181.0113.2 g
N-Bromosuccinimide (NBS)177.981.05186.9 g
Carbon Tetrachloride (CCl₄)153.82-1 L
Benzoyl Peroxide (initiator)242.230.024.8 g

Procedure:

  • Dissolve 2,4-dimethylthiazole (1.0 eq) in carbon tetrachloride in a flask protected from light.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, or until TLC indicates completion.

  • Cool the mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dimethylthiazole, which can be purified by distillation.

Part 2: Cyanation (Rosenmund-von Braun Reaction)

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
5-Bromo-2,4-dimethylthiazole192.081.0192.1 g
Copper(I) Cyanide (CuCN)89.561.2107.5 g
N,N-Dimethylformamide (DMF)73.09-500 mL

Procedure:

  • In a flask equipped with a reflux condenser and mechanical stirrer, combine 5-bromo-2,4-dimethylthiazole (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

  • Heat the mixture to reflux (around 150-160 °C) for 4-6 hours.

  • Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent. Purify the residue by column chromatography or recrystallization to obtain 2,4-dimethylthiazole-5-carbonitrile.

Step 3B: Reduction of 2,4-Dimethylthiazole-5-carbonitrile

The nitrile group is readily reduced to a primary amine using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16]

Reaction: 2,4-Dimethylthiazole-5-carbonitrile + LiAlH₄ → this compound

Experimental Protocol:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2,4-Dimethylthiazole-5-carbonitrile138.191.0138.2 g
Lithium Aluminum Hydride (LiAlH₄)37.952.075.9 g
Anhydrous Diethyl Ether or THF--1.5 L
Water18.02-As needed
15% Aqueous Sodium Hydroxide--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a large, dry, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,4-dimethylthiazole-5-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to give the crude amine.

  • Purify by distillation under reduced pressure to obtain this compound.

Expected Yield: High yields are common for the LiAlH₄ reduction of nitriles.

Experimental_Workflow cluster_RouteA Route A cluster_RouteB Route B Formylation Vilsmeier-Haack Formylation ReductiveAmination Reductive Amination Formylation->ReductiveAmination FinalProduct Final Product ReductiveAmination->FinalProduct Halogenation Halogenation Cyanation Cyanation Halogenation->Cyanation NitrileReduction Nitrile Reduction Cyanation->NitrileReduction NitrileReduction->FinalProduct Start 2,4-Dimethylthiazole Start->Formylation Start->Halogenation

Caption: Experimental workflows for the synthesis of the target compound.

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. Both routes offer viable options for researchers, with the choice of pathway potentially depending on the availability of starting materials, reagent handling considerations (e.g., toxicity of cyanide salts, reactivity of LiAlH₄), and desired scale of synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important chemical intermediate in a laboratory setting.

References

An In-depth Technical Guide on the Chemical Properties of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine, a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. Thiazole moieties are prevalent in a wide array of biologically active compounds, and understanding the physicochemical characteristics, synthesis, and potential biological interactions of novel derivatives is crucial for the development of new therapeutic agents.[1] This document collates available data on the subject compound, outlines plausible synthetic routes and experimental protocols, and discusses its potential biological significance in the context of related thiazole-containing molecules. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound is a primary amine attached to a 2,4-dimethyl-substituted thiazole ring at the 5-position. It is also known as (2,4-dimethylthiazol-5-yl)methanamine. The compound exists as a free base and can be formulated as a dihydrochloride salt for improved stability and solubility.

Table 1: Physical and Chemical Properties

PropertyValueSource
IUPAC Name (2,4-dimethyl-1,3-thiazol-5-yl)methanamine-
CAS Number (Free Base) 165736-07-2[2][3][4][5][6]
CAS Number (Dihydrochloride) 1185293-90-6[7][8][9]
Molecular Formula (Free Base) C₆H₁₀N₂S[2][3]
Molecular Weight (Free Base) 142.22 g/mol [7]
Molecular Formula (Dihydrochloride) C₆H₁₀N₂S·2HCl[7]
Molecular Weight (Dihydrochloride) 215.15 g/mol
Boiling Point (Free Base) 243.3°C at 760 mmHg[2]
Flash Point (Free Base) 101°C[2]
Density (Free Base) 1.14 g/cm³[2]
Refractive Index (Free Base) 1.568[2]

Note: Some physical properties are sourced from chemical suppliers and may not have been determined through rigorous, peer-reviewed experimentation.

Synthesis and Experimental Protocols

A logical synthetic pathway would involve the formation of 2,4-dimethylthiazole-5-carbonitrile, followed by its reduction to the target primary amine.

Proposed Synthetic Pathway

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Nitrile Formation cluster_2 Nitrile Reduction A Thioacetamide C 2,4-Dimethyl-5-acetylthiazole A->C 1 B 3-Chloro-2,4-pentanedione B->C 1 E 2,4-Dimethylthiazole-5-carbonitrile C->E 2 D Ammonia & Hydroxylamine-O-sulfonic acid D->E 2 G This compound E->G 3 F Reducing Agent (e.g., LiAlH4 or H2/Catalyst) F->G 3 G cluster_0 Spectroscopic & Analytical Methods A Synthesized Compound B Purification (e.g., Chromatography, Recrystallization) A->B C Purity Assessment (e.g., HPLC, LC-MS) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry (MS) D->G H Infrared (IR) Spectroscopy D->H I Elemental Analysis D->I J Final Characterized Compound E->J F->J G->J H->J I->J G A Thiazole Core Structure B Enzyme Inhibition A->B C Receptor Antagonism A->C D Antimicrobial Activity A->D E Anticancer Activity A->E F Kinases B->F G Proteases B->G H GPCRs C->H I Ion Channels C->I

References

An In-depth Technical Guide on the Potential Core Mechanism of Action of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the mechanism of action, biological targets, or pharmacological profile of the compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine. Therefore, this document provides a detailed overview of the known mechanisms of action for structurally related thiazole-containing compounds to serve as a predictive guide for researchers, scientists, and drug development professionals. The information presented herein is based on the broader class of thiazole derivatives and should not be directly attributed to this compound without experimental validation.

Introduction to the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Thiazole-containing compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2][3] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4]

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally analogous compounds, this compound could potentially exhibit one or more of the following mechanisms of action.

Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms that target key cellular processes involved in cancer progression.[5][6]

  • Kinase Inhibition: A prominent mechanism of action for many thiazole-containing anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[7]

    • Tyrosine Kinase Inhibitors (TKIs): Several thiazole derivatives function as TKIs. For instance, Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of a broad spectrum of tyrosine kinases, including Src and Abl kinases.[7] By blocking these kinases, such compounds can inhibit cancer cell proliferation, survival, and metastasis.

    • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Some thiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[5][6]

  • Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division. Thiazole-containing compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[5][6]

  • Topoisomerase and HDAC Inhibition: Some thiazole compounds have been found to inhibit topoisomerases, enzymes that are critical for DNA replication and repair, and histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[5][6]

The thiazole scaffold is present in numerous natural and synthetic antimicrobial agents.[8]

  • Inhibition of Bacterial Cell Wall Synthesis: Some thiazole derivatives may act by inhibiting enzymes essential for the synthesis of the bacterial cell wall, leading to cell lysis.

  • Disruption of Metabolic Pathways: Thiazole-containing compounds can interfere with vital metabolic pathways in microorganisms. For example, sulfathiazole, an older antibiotic, inhibits the synthesis of folic acid, which is necessary for bacterial growth.[8]

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[2][3]

  • Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins.

  • Modulation of Inflammatory Signaling Pathways: Thiazole derivatives can also modulate key inflammatory signaling pathways, such as the NF-κB pathway, to reduce the expression of pro-inflammatory cytokines.[5]

Data Presentation

The following tables summarize the diverse biological activities and molecular targets of various thiazole derivatives, providing a reference for the potential activities of this compound.

Table 1: Anticancer Activities of Thiazole Derivatives

Mechanism of Action Specific Target(s) Example Compound Class Reference
Kinase InhibitionSrc, Abl, EGFR, VEGFR, PI3K, Akt, mTOR2-Aminothiazoles (e.g., Dasatinib)[5][6][7]
Tubulin Polymerization InhibitionTubulinVarious synthetic thiazoles[5][6]
Apoptosis InductionCaspase activation, Bcl-2 family modulationBenzothiazoles, Imidazothiazoles[5][6]
Topoisomerase InhibitionTopoisomerase I/IISubstituted thiazoles[5][6]
HDAC InhibitionHistone DeacetylasesThiazole-containing hydroxamates[5][6]

Table 2: Antimicrobial and Anti-inflammatory Activities of Thiazole Derivatives

Activity Mechanism of Action Specific Target(s) Example Compound Class Reference
AntibacterialFolic acid synthesis inhibitionDihydropteroate synthaseSulfathiazole[8]
AntifungalErgosterol biosynthesis inhibitionLanosterol 14α-demethylaseAzole antifungals[9]
Anti-inflammatoryInhibition of pro-inflammatory enzymesCOX-1, COX-2Fanetizole, Meloxicam[4]
Anti-inflammatoryModulation of signaling pathwaysNF-κBBenzothiazoles[5]

Experimental Protocols

Detailed experimental protocols for assessing the potential biological activities of a novel thiazole derivative would include:

  • In Vitro Kinase Assays: To evaluate the inhibitory activity against a panel of protein kinases, radiometric or fluorescence-based assays are typically employed. For example, a common method involves measuring the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the test compound.

  • Cell Proliferation Assays: The antiproliferative effects on various cancer cell lines can be determined using assays such as the MTT or SRB assay. These colorimetric assays measure cell viability and can be used to calculate the IC50 (half-maximal inhibitory concentration) of the compound.

  • Tubulin Polymerization Assay: The effect on tubulin polymerization can be assessed in vitro by monitoring the change in turbidity of a tubulin solution upon the addition of the test compound.

  • Apoptosis Assays: The induction of apoptosis can be confirmed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity using specific substrates.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against various bacterial and fungal strains can be determined using broth microdilution or agar dilution methods according to CLSI guidelines.

  • Anti-inflammatory Assays: The anti-inflammatory activity can be evaluated by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and processes that are often targeted by thiazole-containing compounds.

Figure 1. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.

Figure 2. Potential mechanism of tubulin polymerization inhibition by a thiazole derivative.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the thiazole scaffold provides a strong foundation for predicting its potential biological activities. Based on the existing literature, this compound could plausibly act as an inhibitor of protein kinases, a disruptor of microtubule dynamics, or a modulator of inflammatory pathways. Further experimental investigation is required to determine the precise molecular targets and cellular effects of this compound and to validate any of the potential mechanisms of action outlined in this guide.

References

Structural Analogs of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The specific substitution pattern of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine presents a unique starting point for the exploration of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of its structural analogs. Particular focus is given to their potential as anticancer agents, with detailed experimental protocols and an exploration of their interaction with key signaling pathways.

Synthesis of Structural Analogs

The primary route for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, 3-bromo-2,4-pentanedione can be reacted with thioformamide. Subsequent modifications can be introduced at various positions.

General Synthetic Scheme

A generalized synthetic pathway for producing N-substituted analogs of this compound is outlined below. This typically involves the initial formation of the thiazole ring followed by functional group manipulations to introduce the aminomethyl moiety and subsequent N-substitution.

Synthetic_Scheme alpha-haloketone α-Haloketone thiazole_core 2,4-Dimethyl-1,3-thiazole alpha-haloketone->thiazole_core Hantzsch Synthesis thioamide Thioamide thioamide->thiazole_core functionalization Functionalization at C5 thiazole_core->functionalization aminomethyl_thiazole This compound functionalization->aminomethyl_thiazole N_substitution N-Substituted Analogs aminomethyl_thiazole->N_substitution Amide coupling, Reductive amination, etc. PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Analog Thiazole Analog (e.g., this compound analog) Analog->PI3K Inhibits MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of test compounds incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization buffer to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Spectroscopic and Synthetic Elucidation of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive analytical framework for the novel compound 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine. Due to the absence of this specific molecule in currently indexed scientific literature, this guide furnishes a predictive overview of its spectroscopic characteristics (NMR, IR, MS) alongside a plausible synthetic pathway and detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the synthesis and analysis of novel thiazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.90s2H-CH₂-NH₂
~2.65s3HThiazole-C2-CH₃
~2.40s3HThiazole-C4-CH₃
~1.50br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165Thiazole C2
~150Thiazole C4
~125Thiazole C5
~40-CH₂-NH₂
~19Thiazole-C2-CH₃
~16Thiazole-C4-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine)
3000-2850MediumC-H stretch (aliphatic)
~1620MediumN-H bend (scissoring)
~1550StrongC=N stretch (thiazole ring)
~1450MediumC-H bend (methyl)
~1050MediumC-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zPredicted Fragment
156[M]⁺ (Molecular Ion)
141[M-NH₂]⁺
126[M-CH₂NH₂]⁺
115[C₅H₅NS]⁺

Proposed Synthesis and Experimental Protocols

A viable synthetic route to this compound could involve the reduction of the corresponding nitrile, 2,4-dimethyl-1,3-thiazole-5-carbonitrile.

Synthesis Workflow

Proposed Synthesis of this compound Start 2,4-Dimethyl-1,3-thiazole-5-carbonitrile Intermediate Lithium Aluminum Hydride (LiAlH₄) in THF Start->Intermediate Reduction Product This compound Intermediate->Product Aqueous Workup

A plausible synthetic route via nitrile reduction.
Detailed Experimental Protocols

Synthesis of this compound:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,4-dimethyl-1,3-thiazole-5-carbonitrile in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient relaxation delay to ensure accurate integration.

  • For ¹³C NMR, a proton-decoupled sequence is utilized to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • The background spectrum is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS):

  • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • For electron ionization (EI), a standard electron energy of 70 eV is used to induce fragmentation.

  • The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted to generate the mass spectrum.

Signaling Pathways and Biological Activity

A thorough search of scientific databases reveals no currently documented signaling pathways or specific biological activities for this compound. Thiazole moieties are present in a wide range of biologically active compounds, suggesting that this novel molecule could be a candidate for various screening programs to determine its potential pharmacological effects.

Logical Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A logical workflow for the characterization of a novel compound.

In Vitro Metabolic Stability of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine, a thiazole derivative of interest in drug discovery. This document outlines the common experimental protocols, potential metabolic pathways, and data interpretation relevant to assessing the metabolic fate of this compound. While specific experimental data for this compound is not publicly available, this guide utilizes representative data from structurally similar thiazole derivatives to illustrate key concepts and provide a framework for analysis.

Introduction to In Vitro Metabolic Stability

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a new chemical entity (NCE).[1][2] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in subcellular fractions like liver microsomes or in intact cells such as hepatocytes.[3][4] The primary goal is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent capacity of the liver to metabolize a drug in the absence of physiological limitations like blood flow.[2][3]

Key parameters derived from these studies include:

  • Half-life (t½): The time required for the concentration of the parent compound to decrease by half.

  • Intrinsic Clearance (CLint): The volume of the biological matrix cleared of the drug per unit of time, normalized to the amount of protein or number of cells.

A compound with high metabolic stability (long t½, low CLint) is more likely to have a longer duration of action in the body, whereas a compound with low metabolic stability (short t½, high CLint) may be rapidly cleared, potentially limiting its therapeutic efficacy.

Experimental Protocols for Assessing Metabolic Stability

Standard in vitro systems for evaluating metabolic stability include liver microsomes, S9 fractions, and hepatocytes. Each system offers distinct advantages and provides different levels of metabolic information.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This assay is a cost-effective, high-throughput method to assess the contribution of CYP-mediated metabolism to a compound's clearance.

Detailed Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: A 10 mM stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are thawed on ice immediately before use. A typical protein concentration for the incubation is 0.5 mg/mL.

    • NADPH Regenerating System: A solution containing cofactors necessary for CYP activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of NADPH during the incubation.

    • Phosphate Buffer: A 0.1 M phosphate buffer (pH 7.4) is used as the incubation medium.

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard is used to stop the metabolic reaction.

  • Incubation Procedure:

    • The test compound is diluted in the phosphate buffer to a final concentration (typically 1 µM).

    • The diluted compound is added to a reaction plate or microcentrifuge tubes containing the liver microsomes.

    • The mixture is pre-incubated at 37°C for approximately 5-10 minutes to allow the compound to equilibrate with the enzymes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding it to the cold acetonitrile solution.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is transferred to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters. Assays using hepatocytes provide a more comprehensive assessment of a compound's metabolic fate.

Detailed Methodology:

  • Preparation of Reagents:

    • Cryopreserved Hepatocytes: Vials of cryopreserved hepatocytes are rapidly thawed in a 37°C water bath.

    • Hepatocyte Plating and Incubation Media: Specialized media are used for plating the hepatocytes (if applicable) and for the incubation, containing necessary nutrients to maintain cell viability and metabolic activity.

    • Test Compound: The test compound is prepared as described for the microsomal assay.

  • Incubation Procedure:

    • Hepatocytes are either used in suspension or plated in collagen-coated plates.

    • The test compound is added to the hepatocyte suspension or the media of the plated cells at a final concentration (e.g., 1 µM).

    • The cells are incubated at 37°C in a humidified incubator with 5% CO2.

    • Samples of the cell suspension or the overlying media are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The metabolic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis and Data Analysis:

    • Sample and data analysis are performed as described for the microsomal stability assay. For hepatocyte assays, CLint is typically expressed as µL/min/10^6 cells.

Quantitative Data Presentation (Representative)

The following tables summarize hypothetical in vitro metabolic stability data for this compound, based on typical values observed for structurally related aminothiazole compounds.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

SpeciesMicrosomal Protein (mg/mL)t½ (min)CLint (µL/min/mg protein)
Human0.545.230.7
Rat0.528.948.0
Mouse0.518.574.9
Dog0.555.824.8
Monkey0.539.734.9

Table 2: In Vitro Metabolic Stability in Hepatocytes

SpeciesCell Density (10^6 cells/mL)t½ (min)CLint (µL/min/10^6 cells)
Human1.062.111.2
Rat1.041.516.7

Potential Metabolic Pathways of Thiazole Derivatives

The metabolic fate of thiazole-containing compounds is diverse and is primarily driven by cytochrome P450 enzymes. The structure of this compound presents several potential sites for metabolic modification.

Key Metabolic Transformations:

  • Oxidation of the Thiazole Ring:

    • S-oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation to form a sulfoxide or sulfone.

    • N-oxidation: The nitrogen atom can also be a site of oxidation.

    • Epoxidation: The C4-C5 double bond of the thiazole ring can be epoxidized, which can lead to the formation of reactive metabolites.[5] This epoxidation can sometimes be followed by ring cleavage.

  • Oxidation of the Methyl Groups: The two methyl groups on the thiazole ring are potential sites for hydroxylation, which can be further oxidized to aldehydes and carboxylic acids.

  • Oxidation of the Methylene Bridge: The methylene group connecting the thiazole ring to the amine can be hydroxylated.

  • N-dealkylation/Oxidation of the Amine: The primary amine can undergo oxidation or conjugation reactions.

The formation of reactive metabolites is a key consideration for thiazole-containing compounds, as these can lead to covalent binding to cellular macromolecules and potential toxicity.[5]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vitro metabolic stability assays and the potential metabolic pathways for this compound.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis TestCompound Test Compound (1 µM) PreIncubation Pre-incubation (5 min) TestCompound->PreIncubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubation NADPH_System NADPH Regenerating System InitiateReaction Initiate Reaction (add NADPH) NADPH_System->InitiateReaction PreIncubation->InitiateReaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) InitiateReaction->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (Calculate t½, CLint) LCMS->DataAnalysis

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

G cluster_ring_ox Ring Oxidation (CYP450) cluster_sidechain_ox Side-Chain Oxidation (CYP450) cluster_conjugation Phase II Conjugation Parent This compound SOxide S-Oxide Parent->SOxide Epoxide C4-C5 Epoxide Parent->Epoxide MethylHydrox Methyl Hydroxylation Parent->MethylHydrox MethyleneHydrox Methylene Hydroxylation Parent->MethyleneHydrox Glucuronide N-Glucuronide Parent->Glucuronide RingCleavage Ring Cleavage Products Epoxide->RingCleavage

Caption: Potential metabolic pathways for this compound.

Conclusion

The in vitro metabolic stability of this compound is a critical parameter for its development as a potential drug candidate. This guide has provided a comprehensive overview of the methodologies used to assess metabolic stability, presented representative data for similar compounds, and outlined the likely metabolic pathways. The primary routes of metabolism for thiazole derivatives involve oxidation of the thiazole ring and its substituents, mediated predominantly by CYP450 enzymes. A thorough understanding of these metabolic processes is essential for optimizing the pharmacokinetic profile and mitigating potential safety liabilities associated with reactive metabolite formation. The experimental protocols and workflows described herein provide a robust framework for researchers to evaluate the metabolic stability of this and other novel thiazole-containing compounds.

References

In-Depth Technical Guide: Target Identification for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide outlines a comprehensive strategy for the molecular target identification of the novel compound, 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap for its target deconvolution, leveraging established and cutting-edge methodologies. The protocols and workflows described herein are based on established practices in chemical biology and drug discovery. This guide will detail a multi-pronged approach encompassing computational prediction, affinity-based proteomics, and biophysical validation, followed by downstream signaling pathway analysis. The objective is to provide researchers with a robust framework to elucidate the mechanism of action of this and other novel thiazole derivatives.

Introduction

Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The subject of this guide, this compound, is a novel entity with therapeutic potential. Identifying the direct molecular targets of this compound is a critical step in its development as a therapeutic agent. Understanding the target landscape will illuminate its mechanism of action, facilitate optimization of its efficacy and selectivity, and aid in the early prediction of potential off-target effects.

This guide presents a systematic, multi-step approach to the target identification of this compound, beginning with in silico methods to generate initial hypotheses, followed by rigorous experimental validation.

Proposed Target Identification Workflow

A logical and efficient workflow is essential for successful target identification. The proposed workflow for this compound is depicted below.

Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Discovery & Validation cluster_2 Phase 3: Pathway Analysis A Computational Target Prediction B Affinity Chromatography-Mass Spectrometry A->B Guide Probe Design D Cellular Thermal Shift Assay (CETSA) B->D Validate Hits C Quantitative Proteomics (SILAC) C->D Validate Hits E Western Blot Analysis of Key Signaling Pathways D->E Confirm Downstream Effects

A logical workflow for target identification.

Phase 1: Computational Target Prediction

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential targets of a small molecule.[1][2] These approaches utilize the chemical structure of the compound to predict its binding partners based on similarities to known ligands and the physicochemical properties of protein binding pockets.

Experimental Protocol: In Silico Target Prediction
  • Compound Preparation:

    • Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Prediction using Public Databases:

    • Submit the 3D structure of the compound to various web-based target prediction servers. These servers compare the input structure against databases of known ligand-target interactions.

    • Recommended Servers:

      • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

      • PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features to a database of pharmacophore models derived from known protein-ligand complexes.

      • SuperPred: Predicts the ATC code of a compound and its targets based on its chemical structure.

  • Data Analysis and Hypothesis Generation:

    • Compile the lists of predicted targets from each server.

    • Prioritize targets that are consistently predicted by multiple platforms.

    • Filter the target list based on biological plausibility. For instance, given that many thiazole derivatives are kinase inhibitors, prioritize kinases in the predicted target list.

Data Presentation: Predicted Targets

The results of the computational analysis should be summarized in a table.

Prediction Server Predicted Target Prediction Score/Probability Target Class
SwissTargetPredictionPI3Kα0.85Kinase
SwissTargetPredictionmTOR0.79Kinase
PharmMapperB-RafHighKinase
SuperPredAkt1HighKinase
SuperPredVEGFR2MediumKinase

Phase 2: Experimental Target Discovery and Validation

Following the generation of in silico hypotheses, experimental approaches are necessary to identify and validate the direct binding partners of this compound in a biological context.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate proteins that bind to an immobilized small molecule.[3][4][5] This is followed by mass spectrometry to identify the captured proteins.

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding.

    • Couple the synthesized probe to a resin (e.g., NHS-activated sepharose beads).

  • Affinity Purification:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

    • Incubate the cell lysate with the compound-conjugated resin and a control resin (without the compound) for 2-4 hours at 4°C.

    • Wash the resins extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive elution with an excess of the free compound or by using a denaturing elution buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are unique to the compound-conjugated resin.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Protein ID (UniProt) Protein Name Peptide Count Fold Enrichment (Compound vs. Control)
P42336PIK3CA1525.3
P42345MTOR1218.9
P15056BRAF1015.2
Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that can identify target proteins by comparing the proteomes of cells treated with a compound-conjugated probe versus a control.[6][7][8]

  • SILAC Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

    • Allow the cells to grow for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

  • Affinity Purification:

    • Prepare separate lysates from the "light" and "heavy" cell populations.

    • Incubate the "heavy" lysate with the compound-conjugated resin and the "light" lysate with the control resin.

    • Wash both resins and then elute the bound proteins.

  • Mass Spectrometry and Data Analysis:

    • Combine the eluates from both resins in a 1:1 ratio.

    • Digest the combined protein mixture with trypsin.

    • Analyze the peptides by LC-MS/MS.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs. Proteins that are significantly enriched in the "heavy" channel are considered potential binding partners.

Protein ID (UniProt) Protein Name Heavy/Light Ratio p-value
P42336PIK3CA28.1<0.001
P42345MTOR21.5<0.001
P15056BRAF17.9<0.005
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement in a cellular context.[9][10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Cell Treatment:

    • Treat intact cells with this compound at a desired concentration or with a vehicle control (DMSO).

    • Incubate the cells to allow for compound uptake and target engagement.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of the soluble target protein at each temperature point by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.

Target Protein Vehicle Tagg (°C) Compound Tagg (°C) ΔTagg (°C)
PI3Kα52.158.36.2
mTOR54.559.14.6
B-Raf50.856.25.4

Phase 3: Downstream Signaling Pathway Analysis

Once direct targets are identified and validated, the next step is to investigate the functional consequences of compound binding on the relevant signaling pathways. Based on the putative targets identified in the hypothetical examples above (PI3K, mTOR, B-Raf), the PI3K/Akt/mTOR and B-Raf/MEK/ERK pathways are logical candidates for investigation.

PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_input Input cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_output Output cluster_inhibitor Inhibition GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Thiazole Compound Inhibitor->PI3K Inhibitor->mTORC1

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
B-Raf/MEK/ERK Pathway

B-Raf_MEK_ERK_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Output cluster_inhibitor Inhibition Signal Upstream Signal Ras Ras Signal->Ras BRaf B-Raf Ras->BRaf Activates MEK MEK BRaf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates GeneExpression Gene Expression ERK->GeneExpression Inhibitor Thiazole Compound Inhibitor->BRaf

Hypothesized inhibition of the B-Raf/MEK/ERK pathway.
Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time course.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein.

    • Compare the levels of protein phosphorylation in the compound-treated samples to the vehicle control.

Data Presentation: Pathway Modulation
Treatment p-Akt/Total Akt (Fold Change) p-mTOR/Total mTOR (Fold Change) p-ERK/Total ERK (Fold Change)
Vehicle1.01.01.0
Compound (1 µM)0.450.520.68
Compound (10 µM)0.120.210.31

Conclusion

The target identification of a novel compound such as this compound is a multifaceted process that requires a combination of computational and experimental approaches. The workflow and protocols detailed in this guide provide a comprehensive framework for researchers to systematically unravel the molecular targets and mechanism of action of this and other small molecules. Successful execution of these studies will be instrumental in advancing promising compounds through the drug development pipeline.

References

Preliminary Toxicity Assessment of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a preliminary toxicity assessment of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine based on available data for structurally related compounds. No direct toxicity studies for this compound were found in the public domain. Therefore, the information presented herein is inferential and should be used for research and informational purposes only. Further experimental validation is required for a definitive safety profile.

Executive Summary

This report synthesizes available toxicological data on compounds structurally related to this compound to provide a preliminary hazard assessment. The thiazole moiety is a common scaffold in pharmacologically active compounds, and derivatives have shown a range of biological activities, including cytotoxicity against cancer cell lines. Based on data from analogous structures, this compound may be toxic if swallowed and could cause skin, eye, and respiratory irritation. A definitive toxicological profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, is not available and requires experimental investigation.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine
CAS Number 185390-26-9
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Structure (Image of the chemical structure would be placed here)

Toxicological Data (from Structurally Related Compounds)

Acute Toxicity

Direct acute toxicity data for the target compound is unavailable. However, a Safety Data Sheet for the structurally similar compound, 2,4-Dimethyl-5-Acetyl Thiazole, reports an oral LD50.

Table 1: Acute Oral Toxicity of a Structurally Related Compound

CompoundTest SpeciesRouteLD50GHS ClassificationReference
2,4-Dimethyl-5-Acetyl ThiazoleNot specified (ATE)Oral100 mg/kgAcute toxicity - oral 3 (H301: Toxic if swallowed)[1]

ATE: Acute Toxicity Estimate

Irritation and Sensitization

Safety data sheets for various thiazole derivatives indicate potential for irritation.

Table 2: Irritation Potential of Structurally Related Thiazole Derivatives

CompoundEffectGHS ClassificationReference
2,4-Dimethyl-1,3-thiazole-5-sulfonyl chlorideCauses severe skin burns and eye damageSkin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1[2]
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amineCauses skin and serious eye irritation, may cause respiratory irritationSkin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)[3]
Methenamine HippurateCauses skin irritation, serious eye irritation, and may cause an allergic skin reactionSkin irritation 2, Eye irritation 2A, Sensitization - skin 1[4]

Based on these data, it is prudent to handle this compound as a potential skin, eye, and respiratory irritant.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic potential of various thiazole derivatives against human cancer cell lines. This suggests that the thiazole scaffold can be associated with cellular toxicity.

Table 3: In Vitro Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines

Compound ClassCell Lines TestedIC50 Range (µM)Reference
Thiazole–amino acid hybridsA549 (lung), HeLa (cervical), MCF-7 (breast)2.07–8.51[5]
Thiazole incorporated phthalimide derivativesMCF-7 (breast), MDA-MB-468 (breast), PC-12 (pheochromocytoma)0.2 - 0.6[6]
Thiazole/thiadiazole carboxamide derivativesA549 (lung), HT-29 (colon), MDA-MB-231 (breast)0.68 - 3.94[7]

These findings indicate that while potentially useful as anti-cancer agents, thiazole derivatives can exhibit significant cytotoxicity. The effect on non-cancerous cells has not been extensively reported in the available literature.

Genotoxicity

No direct genotoxicity data for this compound was found. Studies on other heterocyclic compounds are available. For instance, a study on 3-Methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione, a thiadiazine derivative, showed an increase in sister chromatid exchanges in human lymphocytes at certain concentrations, though it did not significantly increase DNA damage in the comet assay[8]. Another study on 2,4-dichlorophenoxyacetic acid dimethylamine salt demonstrated induction of DNA damage and sister chromatid exchanges in CHO cells[9]. These studies highlight the potential for nitrogen- and sulfur-containing heterocyclic compounds to interact with genetic material.

Experimental Protocols

MTT Cytotoxicity Assay (General Protocol)

The cytotoxic effects of thiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Visualizations

General Workflow for In Vitro Cytotoxicity Testing

G General Workflow for In Vitro Cytotoxicity Testing A Cell Culture (e.g., A549, HeLa) B Seeding in 96-well plates A->B C Overnight Incubation (Adhesion) B->C D Treatment with Test Compound C->D E Incubation (e.g., 48-72 hours) D->E F MTT Assay E->F G Absorbance Reading F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Hypothesized Hazard Relationship

G Hypothesized Hazard Relationship cluster_exposure Exposure Routes cluster_effects Potential Toxic Effects Ingestion Ingestion Acute Acute Systemic Toxicity (based on oral LD50 of analogue) Ingestion->Acute Cellular Cytotoxicity (demonstrated in related compounds) Ingestion->Cellular Dermal Dermal Contact Local Local Irritation (Skin, Eyes, Respiratory) Dermal->Local Dermal->Cellular Inhalation Inhalation Inhalation->Local Genetic Genotoxicity (potential based on class) Cellular->Genetic possible link

Caption: Inferred potential hazards of this compound based on data from related compounds.

Conclusion and Recommendations

  • Acute Toxicity: The compound may be toxic if ingested, warranting careful handling and avoidance of oral exposure.

  • Irritation: It should be treated as a potential irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, and use in a well-ventilated area) is recommended.

  • Cytotoxicity: The thiazole scaffold is present in many compounds with demonstrated cytotoxicity. This suggests that this compound could also exhibit cytotoxic effects.

Recommendations for Future Research: To establish a comprehensive toxicity profile, the following studies are recommended:

  • Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

  • In vitro cytotoxicity testing on both cancerous and non-cancerous human cell lines.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay, comet assay) to assess mutagenic and clastogenic potential.

  • Skin and eye irritation/corrosion studies following OECD guidelines.

  • Repeated dose toxicity studies to evaluate potential target organs after sub-chronic exposure.

References

The Discovery and Therapeutic Potential of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine and its derivatives. This class of compounds, centered around a substituted aminomethylthiazole core, has emerged as a promising scaffold in medicinal chemistry, with potential applications in oncology and infectious diseases. This document details synthetic methodologies, summarizes key quantitative biological data, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for the synthesis of the 2,4,5-substituted thiazole core of this compound is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a plausible route involves the reaction of a suitably protected aminomethyl α-haloketone with thioacetamide.

Proposed Synthetic Pathway

A general synthetic approach to this compound is outlined below. The initial step involves the Hantzsch condensation to form the thiazole ring, followed by deprotection of the amine functionality.

G A 3-Halogeno-3-methyl-2-butanone C Hantzsch Condensation A->C B Thioacetamide B->C D 2,4-Dimethyl-5-acetylthiazole C->D E Reductive Amination D->E F 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanamine E->F G Further Derivatization F->G H Derivative Library G->H

Proposed synthesis of the target compound.
General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2,4,5-trisubstituted thiazole, which can be adapted for the synthesis of the core structure of interest.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Thioamide: Add the thioamide (1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated solution of sodium bicarbonate and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

Derivatives of the aminothiazole scaffold have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the development of thiazole derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4]

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. Aminothiazole derivatives have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Inhibitor Aminothiazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.

The following table summarizes the in vitro anticancer activity (IC50 values) of representative aminothiazole derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound itself may vary.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[5]
HepG2 (Liver)51.7 ± 3.13[5]
Compound 15 U87MG (Glioma)18.50[6]
Compound 16 U87MG (Glioma)47[6]
Compound 17 U87MG (Glioma)75[6]
Compound 3 Average (59 cell lines)15.72 (GI50)[7]
Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.[8][9][10]

The table below presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 S. aureus0.23 - 0.70[8]
E. coli0.23 - 0.70[8]
P. aeruginosa0.23 - 0.70[8]
Compound 8 C. albicans0.08 - 0.23[8]
Compound 9 C. albicans0.06 - 0.23[8]
Compound 13 MRSA50 - 75[10]
E. coli50 - 75[10]
A. niger50 - 75[10]
Compound 14 MRSA50 - 75[10]
E. coli50 - 75[10]
A. niger50 - 75[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are required.

General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a new chemical entity.

G A Compound Synthesis & Purification B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT) B->C D Antimicrobial Assays (e.g., MIC determination) B->D E Mechanism of Action Studies C->E D->E F Kinase Inhibition Assays E->F G Western Blotting E->G H In Vivo Studies F->H G->H I Xenograft Models H->I J Toxicity Studies H->J K Lead Optimization I->K J->K

Experimental workflow for drug discovery.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase, such as PI3K or mTOR.

  • Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, the substrate (e.g., a peptide or lipid), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis via the Hantzsch reaction, coupled with their demonstrated potential as anticancer and antimicrobial agents, makes them an attractive scaffold for further investigation. The inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives highlights a key mechanism of action that can be exploited for the development of targeted cancer therapies. Further derivatization and optimization of this core structure, guided by the experimental protocols outlined in this guide, may lead to the discovery of novel and potent therapeutic agents.

References

Methodological & Application

Application Note: A Representative Protocol for the Synthesis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is a heterocyclic amine containing a substituted thiazole core. The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and biologically active compounds. Its derivatives have shown a wide range of activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials. The aminomethyl substituent at the 5-position provides a key functional handle for further chemical modification, making this compound a valuable building block for the synthesis of novel pharmaceutical candidates. This document outlines a representative, two-step protocol for the synthesis of this compound, starting from the commercially available 2,4-dimethylthiazole. The described methodology involves an initial formylation via the Vilsmeier-Haack reaction, followed by a reductive amination to yield the target primary amine.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀N₂S-
Molecular Weight 142.22 g/mol -
XLogP3 0.2Computed by PubChem
Hydrogen Bond Donor Count 2Computed by PubChem
Hydrogen Bond Acceptor Count 2Computed by PubChem
Rotatable Bond Count 1Computed by PubChem
Exact Mass 142.056469 g/mol Computed by PubChem
Topological Polar Surface Area 64.9 ŲComputed by PubChem
Heavy Atom Count 9Computed by PubChem

Experimental Protocols

This synthesis is presented as a representative procedure and has not been optimized. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic and aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).

Materials:

  • 2,4-Dimethylthiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,4-dimethylthiazole in anhydrous 1,2-dichloroethane (DCE) dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2,4-dimethyl-1,3-thiazole-5-carbaldehyde. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound (Reductive Amination)

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. This procedure involves the reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ by a selective reducing agent.

Materials:

  • 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve 2,4-dimethyl-1,3-thiazole-5-carbaldehyde in methanol in a round-bottom flask. Add a source of ammonia, such as ammonium acetate, to the solution.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or NMR if desired.

  • Reduction: To the solution containing the imine, add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled with care. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Progression: Stir the reaction mixture at room temperature until the imine is fully consumed, as indicated by TLC analysis.

  • Work-up: Quench the reaction by the careful addition of water. Adjust the pH of the solution to be basic (pH > 10) with the addition of 1 M NaOH solution.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the organic phase under reduced pressure to yield the crude this compound. The final product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the proposed synthetic protocol.

Synthesis_Workflow cluster_0 Part 1: Vilsmeier-Haack Formylation cluster_1 Part 2: Reductive Amination Start_1 2,4-Dimethylthiazole Intermediate_1 2,4-Dimethyl-1,3-thiazole- 5-carbaldehyde Start_1->Intermediate_1 Formylation Reagent_1 POCl₃, DMF Reagent_2 1. NH₃ Source 2. NaBH₃CN Final_Product 1-(2,4-Dimethyl-1,3-thiazol- 5-yl)methanamine Intermediate_1_ref->Final_Product Reductive Amination

Caption: Synthetic workflow for this compound.

Reaction_Pathway Start Start: 2,4-Dimethylthiazole Step1 Step 1: Formylation (Vilsmeier-Haack) Start->Step1 Intermediate Intermediate: 2,4-Dimethyl-1,3-thiazole- 5-carbaldehyde Step1->Intermediate Step2 Step 2: Amination (Reductive Amination) Intermediate->Step2 End Final Product: 1-(2,4-Dimethyl-1,3-thiazol- 5-yl)methanamine Step2->End

Caption: Logical relationship of the two-step synthesis protocol.

Application Notes and Protocols for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is a thiazole derivative, a class of heterocyclic compounds known for a wide range of biological activities. Thiazole-containing molecules have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Notably, various substituted thiazoles have been explored as inhibitors of key signaling molecules in cancer, such as c-Met kinase and glutaminase. These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of this compound in cancer cell lines, as well as a general protocol for assessing its potential as a kinase inhibitor.

Disclaimer: The following protocols and data are representative examples for the application of a thiazole derivative in cell-based assays. Due to limited publicly available data on this compound, these are proposed methodologies based on the known activities of structurally similar compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines, as determined by the MTT assay after 72 hours of treatment.

Cell LineCancer TypePutative TargetIC50 (µM) [Hypothetical]
MKN-45Gastric Carcinomac-Met2.5
A549Lung Carcinomac-Met5.2
HT-29Colorectal Adenocarcinoma-10.8
MDA-MB-231Triple-Negative Breast CancerGlutaminase7.9
PC-3Prostate Cancer-> 50
Table 2: Apoptosis Induction by this compound

This table presents hypothetical data on the induction of apoptosis in MKN-45 cells following treatment with this compound for 24 hours, measured by a Caspase-Glo® 3/7 assay.

Treatment Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle) [Hypothetical]
0.11.2
1.02.8
5.04.5
10.06.1
Staurosporine (1 µM)8.0

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., MKN-45, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol describes the measurement of caspase-3 and -7 activities, which are key biomarkers of apoptosis, using the Caspase-Glo® 3/7 assay.[3][4]

Materials:

  • Human cancer cell lines (e.g., MKN-45)

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed 10,000 cells per well in 100 µL of complete medium in a white-walled 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound or a positive control (e.g., staurosporine). Include a vehicle control.

    • Incubate for the desired time period (e.g., 24 hours) at 37°C.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[5]

  • Incubation and Measurement:

    • Mix the contents of the wells by shaking on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the fold increase in caspase activity by normalizing the readings of treated cells to the vehicle-treated cells.

Protocol 3: Cellular Kinase Phosphorylation Assay (General)

This is a general protocol to assess the inhibitory effect of this compound on the phosphorylation of a target kinase (e.g., c-Met) in a cellular context. This often involves techniques like Western blotting or specific ELISA-based kits.

Materials:

  • Human cancer cell line with known target kinase activity (e.g., MKN-45 for c-Met)

  • Serum-free medium

  • This compound

  • Ligand for kinase activation (e.g., HGF for c-Met)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-kinase, anti-total-kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Starvation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the phosphorylated form of the target kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-kinase signal to the total kinase signal for each sample.

    • Determine the percentage of inhibition of phosphorylation at each compound concentration relative to the stimulated vehicle control.

Visualizations

G Hypothetical Signaling Pathway for a Thiazole Derivative as a c-Met Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K Activates RAS RAS c-Met Receptor->RAS Activates This compound This compound This compound->c-Met Receptor Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: Hypothetical c-Met signaling pathway and the inhibitory action of the compound.

G Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound (serial dilutions) B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

G Logic Diagram for Cellular Assay Selection A Initial Screening: This compound B Assess Cytotoxicity A->B C MTT Assay B->C D Determine Mechanism of Action C->D If cytotoxic E Apoptosis Assay (Caspase-Glo) D->E G Identify Molecular Target D->G F Kinase Inhibition Assay (Western Blot/ELISA) G->F

Caption: Decision-making workflow for characterizing the compound's cellular effects.

References

Application of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in Animal Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific studies or published data on the application of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in animal models.

Despite a thorough investigation into its potential therapeutic effects, mechanisms of action, and preclinical evaluations, no in vivo data, quantitative results, or detailed experimental protocols for this specific chemical entity could be located. The requested Application Notes and Protocols, including data tables and visualizations of signaling pathways or experimental workflows, cannot be generated without underlying scientific research to cite.

This suggests that this compound may be a novel compound, a chemical intermediate not intended for direct biological application, or a substance that has not yet been the subject of in vivo studies documented in publicly accessible resources.

Researchers, scientists, and drug development professionals interested in the biological activities of thiazole-containing compounds are encouraged to explore the extensive literature on structurally related thiazole derivatives. This class of compounds has shown a wide range of pharmacological activities, and research in this area may provide valuable context for the potential applications of novel thiazole-based molecules.

For further investigation, it is recommended to:

  • Conduct internal, preliminary in vitro and in vivo screening to determine the pharmacological profile of this compound.

  • Review patents and chemical supplier databases that may contain non-published information or suggest potential uses for this compound.

  • Explore research on analogs or derivatives of this molecule that may have published biological data.

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine as a [receptor type] agonist/antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specific receptor agonist or antagonist properties of the compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine have not yielded definitive information within publicly available scientific literature. As of the current date, there are no specific studies identifying a primary receptor target for this molecule or detailing its quantitative pharmacological data, such as binding affinities (Kᵢ), potency (EC₅₀/IC₅₀), or efficacy.

Consequently, the creation of detailed application notes and protocols for specific receptor-based assays involving this compound is not feasible. The following sections provide a general overview of the diverse biological activities associated with the broader class of thiazole derivatives, which may offer a foundational context for future research into this compound.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a core component of numerous biologically active compounds, demonstrating a wide array of pharmacological effects. This versatility stems from its unique electronic properties and its ability to serve as a scaffold for various functional groups, enabling interaction with a multitude of biological targets.

Diverse Biological Activities of Thiazole Derivatives

Research has shown that compounds containing a thiazole moiety exhibit a broad spectrum of activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives have been investigated for their potential to combat bacterial and fungal infections.

  • Anticancer Properties: The thiazole scaffold is present in several anticancer agents, with mechanisms often involving the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

  • Anti-inflammatory Effects: Certain thiazole-containing compounds have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

  • Receptor Modulation: While specific data for this compound is unavailable, other thiazole derivatives have been identified as modulators of various receptors. For instance, some have been characterized as antagonists for the adenosine A₃ receptor and the Zinc-Activated Channel (ZAC). Conversely, other derivatives have been found to act as agonists for receptors like the retinoic acid receptor β2.

Future Directions for Research

The absence of specific data on this compound highlights an opportunity for novel research. Future investigations could focus on:

  • Target Identification: Employing screening assays against a panel of known receptors to identify potential biological targets.

  • In Silico Modeling: Using computational methods to predict potential binding interactions with various receptors based on the compound's structure.

  • Synthesis of Analogs: Creating a library of related compounds to explore structure-activity relationships (SAR) and identify key structural features for biological activity.

General Experimental Workflow for Characterizing a Novel Compound

Should a receptor target for this compound be identified, a general experimental workflow to characterize its activity would be as follows.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 In Vivo & Preclinical Studies A Compound Synthesis & Purification B High-Throughput Screening (e.g., Receptor Binding Assays) A->B C Hit Identification B->C D Binding Affinity Determination (e.g., Radioligand Binding) C->D Lead Compound E Functional Assays (Agonist/Antagonist Mode) D->E F Signaling Pathway Analysis (e.g., Second Messenger Assays) E->F G Pharmacokinetic Studies (ADME) F->G Candidate Selection H Efficacy in Animal Models G->H I Toxicology & Safety Assessment H->I

A generalized workflow for drug discovery and characterization.

Due to the lack of specific data for this compound, the quantitative data tables and detailed experimental protocols requested cannot be provided at this time. The information presented serves as a general overview of the potential of thiazole-containing compounds in drug discovery.

Application Note: Quantitative Analysis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, validated analytical methods for the quantification of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine have been identified in publicly available literature. The following protocols are proposed based on established analytical techniques for structurally similar compounds, including other thiazole and methanamine derivatives. These methods will require optimization and validation for the specific matrix and concentration range of interest.

Introduction

This compound is a substituted thiazole compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed, proposed analytical methods for the quantification of this compound in various sample matrices. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed as an alternative, likely requiring derivatization.

Physicochemical Properties (Estimated):

To develop an appropriate analytical method, understanding the physicochemical properties of the analyte is essential. Since experimental data for this compound is limited, properties have been estimated based on its structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale/Source Analogue
Chemical Structure Chemical StructureThis compound
Molecular Formula C₆H₁₀N₂S-
Molecular Weight 142.22 g/mol Calculated
pKa (of the amine) ~8-10Typical for primary alkylamines.
logP ~1.2Based on similar structures like 1-(2,5-Dimethyl-1,3-thiazol-4-yl)methanamine.[1]
Solubility Likely soluble in aqueous acid and polar organic solvents.The presence of a primary amine suggests good solubility in acidic aqueous solutions. The dihydrochloride salt form also indicates aqueous solubility.

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This method is suitable for the quantification of the analyte in bulk drug substances and high-concentration formulations where sensitivity is not a major limitation. The thiazole ring provides a chromophore for UV detection.

2.1.1. Experimental Protocol: RP-HPLC-UV

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol).

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Scan for optimal wavelength (likely around 240-260 nm based on the thiazole moiety).

2.1.2. Quantitative Data Summary (Hypothetical)

ParameterHPLC-UV Method
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

For low-level quantification, such as in biological matrices (plasma, urine) for pharmacokinetic studies, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.

2.2.1. Experimental Protocol: LC-MS/MS

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (UHPLC):

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A fast gradient suitable for UHPLC.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion (M+H)⁺ m/z 143.1 → Product ion (to be determined by infusion and fragmentation studies).

      • Internal Standard: To be determined based on the chosen standard.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage.

2.2.2. Quantitative Data Summary (Hypothetical)

ParameterLC-MS/MS Method
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

HPLC_Workflow Sample Sample Weighing and Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC-UV Injection Filtration->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: Workflow for HPLC-UV sample preparation and analysis.

LCMSMS_Workflow Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Injection Reconstitution->LCMSMS Quantification Quantification LCMSMS->Quantification Method_Selection Start Start: Quantify Analyte Concentration Analyte Concentration? Start->Concentration Matrix Sample Matrix? Concentration->Matrix Low (< 1 µg/mL) HPLC_UV Use HPLC-UV Concentration->HPLC_UV High (> 1 µg/mL) LC_MSMS Use LC-MS/MS Matrix->LC_MSMS Biological GC_MS Consider GC-MS (with derivatization) Matrix->GC_MS Simple/Volatile

References

Application Notes and Protocols: 1-(2,4-Dimethyl-1,3-thiazole-5-yl)methanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The thiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2] Derivatives of 2-aminothiazole and related structures have shown particular promise in oncology.[3] While direct research on 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine for a specific disease is not extensively documented, its structural analogues have been investigated for their potential as anti-cancer agents, particularly in prostate and renal cancer.[3][4] These compounds often exert their effects through mechanisms such as inhibition of protein kinases or induction of apoptosis. This document provides an overview of the potential applications and suggested experimental protocols for investigating thiazole derivatives, exemplified by 1-(2,4-Dimethyl-1,3-thiazole-5-yl)methanamine, in the context of cancer research.

Potential Therapeutic Area: Oncology

Thiazole-containing compounds have demonstrated efficacy against various cancer cell lines. Research has highlighted their potential in targeting specific molecular pathways involved in tumor growth and proliferation.

1.1. Relevant Cancer Models:

  • Prostate Cancer: A high-throughput screening identified 2-amino-5-arylmethyl-1,3-thiazole derivatives with antiproliferative activity against the DU-145 human prostate carcinoma cell line.[4]

  • Renal Cancer: Synthesized thiazole compounds have shown moderate sensitivity against the UO-31 renal cancer cell line.[3]

  • Other Cancers: Thiazole derivatives have also been evaluated against cell lines for leukemia, melanoma, lung, colon, CNS, ovarian, and breast cancer.[3]

Data Presentation: Antiproliferative Activity of Related Thiazole Derivatives

The following tables summarize the antiproliferative activity of various thiazole derivatives from published studies. This data can serve as a benchmark for evaluating new compounds like 1-(2,4-Dimethyl-1,3-thiazole-5-yl)methanamine.

Table 1: Antiproliferative Activity of 2-Amino-5-arylmethyl-1,3-thiazole Derivatives against DU-145 Prostate Cancer Cell Line

Compound IDR Group (Arylmethyl)IC50 (µM)
Hit Compound(4-Fluorophenyl)methyl2.9
Optimized 1(4-Chlorophenyl)methyl0.8
Optimized 2(3,4-Dichlorophenyl)methyl0.025

Data is representative and compiled from medicinal chemistry optimization studies.[4]

Table 2: In Vitro Cytotoxicity of Thiazole/Thiadiazole Carboxamide Derivatives (c-Met Inhibitors)

Compound IDCell LineIC50 (µM)
51am A549 (Lung)0.83
51am HT-29 (Colon)0.68
51am MDA-MB-231 (Breast)3.94
ForetinibA549 (Lung)1.25
ForetinibHT-29 (Colon)1.10
ForetinibMDA-MB-231 (Breast)5.62

Compound 51am is a promising thiazole derivative identified as a c-Met inhibitor.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-cancer properties of thiazole derivatives.

3.1. Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU-145, UO-31)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Protocol: c-Met Kinase Inhibition Assay

This protocol is to determine if the test compound inhibits the enzymatic activity of a specific kinase, such as c-Met.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant c-Met kinase.

  • Initiate Reaction: Add ATP and the substrate peptide to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Signal Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Conditional) compound Thiazole Derivative (e.g., this compound) antiproliferative Antiproliferative Assay (MTT, SRB) compound->antiproliferative Test on Cancer Cell Lines kinase Kinase Inhibition Assay (e.g., c-Met) antiproliferative->kinase If active, investigate mechanism apoptosis Apoptosis Assay (Annexin V, Caspase) kinase->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase->cell_cycle animal_model Xenograft Mouse Model apoptosis->animal_model Promising candidates cell_cycle->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: General workflow for preclinical evaluation of novel thiazole-based anti-cancer agents.

4.2. c-Met Signaling Pathway

c_met_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT Motility Motility cMet->Motility Thiazole Thiazole Inhibitor Thiazole->cMet Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole derivatives.

References

Application Notes: High-Throughput Screening of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is a small molecule belonging to the thiazole class of compounds. Thiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1][2] These scaffolds are known to interact with a variety of biological targets, including protein kinases, making them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1] This document outlines a representative application of this compound in a high-throughput screening setting for the identification of potential inhibitors of the c-Met kinase, a key target in cancer therapy.

Mechanism of Action and Therapeutic Potential

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various human cancers, making it a prime target for drug discovery.[1] Compounds containing thiazole and thiadiazole carboxamide scaffolds have been successfully developed as potent c-Met kinase inhibitors.[1]

While the specific mechanism of action for this compound is not yet fully elucidated, its structural similarity to known kinase inhibitors suggests it may function as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent downstream signaling. The primary amine group may also serve as a key interaction point within the ATP-binding pocket.

High-Throughput Screening Application

This compound is well-suited for large-scale screening campaigns due to its relatively low molecular weight and synthetic tractability, which allows for the generation of a focused library of analogues to explore structure-activity relationships (SAR).[3] A typical HTS campaign would involve screening this compound, along with thousands of others, against a specific biological target. Both biochemical assays (using purified proteins) and cell-based assays (measuring a cellular response) can be employed.[4][5]

For the identification of c-Met inhibitors, a common HTS assay is a biochemical fluorescence resonance energy transfer (FRET) or luminescence-based assay that measures the phosphorylation of a substrate peptide by the purified c-Met kinase domain. Hits from this primary screen would then be subjected to secondary assays to confirm their activity, determine their potency (e.g., IC50), and evaluate their mechanism of action.

Quantitative Data Summary

The following table represents hypothetical data from a primary high-throughput screen and subsequent dose-response analysis for this compound and a set of structural analogues against c-Met kinase.

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)IC50 (µM)
LEAD-1 This compound85.21.5
ANA-1 N-acetylated LEAD-145.712.8
ANA-2 4-methyl group replaced with ethyl78.92.3
ANA-3 Thiazole replaced with oxazole15.3> 50
Control Staurosporine (non-specific kinase inhibitor)99.80.02

Experimental Protocols

1. Primary High-Throughput Screening: c-Met Kinase Inhibition Assay (Luminescence-based)

This protocol is designed for a 384-well plate format, a common standard for HTS.[3]

Materials:

  • Purified recombinant human c-Met kinase domain

  • Kinase substrate peptide (e.g., poly-Glu,Tyr 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound and other test compounds dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound from the library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL reaction volume. Also, add positive and negative controls to designated wells.

  • Enzyme and Substrate Addition: Prepare a master mix of c-Met kinase and substrate peptide in kinase buffer. Dispense 25 µL of this mix into each well of the assay plate.

  • Incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 25 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at the Km value for c-Met.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.

2. Secondary Assay: IC50 Determination

This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO.

  • Compound Plating: Transfer the serially diluted compound to a 384-well assay plate.

  • Assay Performance: Follow the same procedure as the primary screening assay (steps 2-7).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (10 mM in DMSO) Compound_Plating Acoustic Dispensing (50 nL/well) Compound_Library->Compound_Plating Assay_Plates 384-Well Plates Assay_Plates->Compound_Plating Reagent_Addition Add Kinase, Substrate, and ATP Compound_Plating->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation Detection Add Detection Reagents (Luminescence) Incubation->Detection Data_Acquisition Read Plates Detection->Data_Acquisition Primary_Hits Identify Primary Hits (e.g., >50% Inhibition) Data_Acquisition->Primary_Hits Dose_Response IC50 Determination (10-point curve) Primary_Hits->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Compound This compound Compound->cMet Inhibits Cell_Response Cell Proliferation, Survival, Migration RAS_RAF->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response

Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for In Vivo Studies of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the in vivo dosage and administration of the specific compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is limited. The following application notes and protocols are based on general principles of preclinical research for novel chemical entities and data from studies on structurally related thiazole derivatives.[1][2][3] Researchers must conduct rigorous, independent dose-finding and toxicity studies for this specific compound before proceeding with efficacy models.

Introduction

This compound is a heterocyclic amine containing a substituted thiazole ring. Thiazole moieties are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] These application notes provide a comprehensive, albeit illustrative, framework for initiating in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of this novel compound. The protocols outlined below are intended as a starting point and should be adapted based on emerging experimental data.

Quantitative Data Summary: Illustrative Dosing of Thiazole Derivatives

The following table summarizes in vivo dosage and administration data from published studies on various thiazole derivatives. This data is intended to provide a comparative reference for initial dose-range finding studies.

Compound ClassAnimal ModelAdministration RouteDosage RangeObserved EffectReference
Pyridazinone-thiazole hybridMiceOral (p.o.)24.38 - 88.23 mg/kgAnticonvulsant[4]
Oxothiazole DerivativeMiceIntraperitoneal (i.p.)160 - 350 mg/kgToxicity (liver)[7]
Imidazo[1,2-b]pyridazine-thiazoleRatsOral (p.o.)1 - 30 mg/kgCRF1 Antagonism[8]
Non-imidazole ThiazoleRatsSubcutaneous (s.c.)3 mg/kgHistamine H3 Receptor Antagonism[9][10]
General Thiazole DerivativeMiceIntraperitoneal (i.p.)>1000 mg/kgMedian Lethal Dose (LD50)[4]

Experimental Protocols

A well-designed preclinical study protocol is essential for generating reliable and reproducible data.[1][11][12]

Protocol: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the maximum tolerated dose of this compound following a single administration.

Materials:

  • Test Article: this compound

  • Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old

  • Administration equipment: Oral gavage needles, syringes

Methodology:

  • Animal Acclimatization: Acclimate animals for a minimum of 7 days prior to dosing.

  • Dose Formulation: Prepare a stock solution of the test article in the selected vehicle. Perform serial dilutions to create a range of dose concentrations. A suggested starting range based on related compounds could be 10, 50, 100, 300, and 1000 mg/kg.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group) and a vehicle control group.

  • Administration: Administer a single dose via oral gavage (p.o.). The volume should not exceed 10 mL/kg.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record clinical signs, body weight, and food/water intake daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy to examine organs for any visible abnormalities.[1]

Protocol: Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model. This protocol assumes a potential anticancer effect, a common activity for thiazole derivatives.[13][14]

Materials:

  • Cell Line: e.g., MCF-7 (human breast cancer)

  • Animals: Female athymic nude mice, 6-8 weeks old

  • Test Article and Vehicle

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells in the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a mean volume of 100-150 mm³. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (e.g., a standard-of-care chemotherapy agent).

  • Dosing Regimen:

    • Based on the MTD study, select 2-3 dose levels (e.g., 10, 30, 100 mg/kg).

    • Administer the test article daily via oral gavage for 21 consecutive days.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the dosing period.

  • Analysis: Compare the tumor growth inhibition between treated groups and the vehicle control group.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G acclimatize Animal Acclimatization (7 Days) implant Tumor Cell Implantation acclimatize->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Group Randomization (Vehicle, Test Article, Positive Control) growth->randomize dosing Daily Dosing Regimen (21 Days) randomize->dosing monitor Monitor Tumor Volume & Body Weight (2-3x / week) dosing->monitor endpoint Study Endpoint (e.g., Tumor size > 2000 mm³) dosing->endpoint monitor->dosing analysis Data Analysis & Tissue Collection endpoint->analysis

Caption: Workflow for a xenograft efficacy study.

Hypothetical Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling kinases.[15] The diagram below illustrates a hypothetical pathway where the test compound inhibits VEGFR-2, a common target in cancer therapy.[13]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates TestArticle This compound TestArticle->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

References

Application Notes and Protocols for Efficacy Studies of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is a novel compound with a thiazole core. Due to the lack of specific data on its biological activity, a systematic and tiered approach to efficacy testing is essential to elucidate its therapeutic potential.

These application notes provide a comprehensive framework for the initial in vitro screening and subsequent in vivo efficacy evaluation of this compound. The protocols are designed to be robust and adaptable, allowing researchers to identify and characterize the compound's potential pharmacological effects.

Tiered Efficacy Screening Workflow

A tiered approach is recommended to efficiently screen for biological activity and conserve resources. The workflow begins with broad in vitro screening to identify potential therapeutic areas, followed by more focused in vitro and in vivo studies to confirm and characterize the activity.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Confirmation & Mechanism of Action cluster_2 Tier 3: In Vivo Efficacy Models in_vitro_screening Broad In Vitro Screening (Antimicrobial, Cytotoxicity, Anti-inflammatory) in_vitro_confirmation Focused In Vitro Assays (e.g., Dose-response, Target engagement) in_vitro_screening->in_vitro_confirmation Identified Activity in_vivo_models Relevant In Vivo Models (e.g., Xenograft, Infection, Inflammation models) in_vitro_confirmation->in_vivo_models Confirmed Activity G cluster_0 Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->Kinase1 Inhibition

References

Application Notes and Protocols: 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, provide high-quality starting points for the development of potent and selective drug candidates. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of the fragment 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in FBDD campaigns. While direct experimental data for this specific fragment is limited, this guide leverages information on analogous thiazole derivatives and standard FBDD practices to provide a comprehensive framework for its application.

Physicochemical Properties of this compound

To be effectively utilized in fragment-based screening, a compound should adhere to the "Rule of Three," which provides guidelines for desirable physicochemical properties. The predicted properties of this compound are summarized below.

PropertyValue"Rule of Three" Compliance
Molecular Weight (MW)142.22 g/mol Yes (< 300 Da)
LogP (octanol-water partition coefficient)1.22 (Predicted)Yes (< 3)
Hydrogen Bond Donors1Yes (≤ 3)
Hydrogen Bond Acceptors2Yes (≤ 3)
Rotatable Bonds2Yes (≤ 3)
Polar Surface Area (PSA)38.91 ŲFavorable for cell permeability

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified target protein (e.g., a protein kinase, protease)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the wells to a final concentration of 100-500 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to confirm direct binding of a fragment to the target protein and to identify the parts of the fragment that are in close proximity to the protein surface.

Materials:

  • Purified target protein

  • This compound

  • Deuterated NMR buffer (e.g., 50 mM Phosphate buffer in D2O, pD 7.4, 150 mM NaCl)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

Procedure:

  • Prepare two samples in NMR tubes:

    • Sample A (Reference): 100 µM of this compound in the deuterated buffer.

    • Sample B (Binding): 100 µM of this compound and 10 µM of the target protein in the same deuterated buffer.

  • Acquire a standard 1D 1H NMR spectrum for both samples to ensure no degradation or aggregation.

  • Perform the STD NMR experiment on Sample B. This involves irradiating the protein resonances (on-resonance, e.g., at -1 ppm) and a region far from any protein or ligand signals (off-resonance, e.g., at 30 ppm).

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein. The relative intensities of the signals can provide information about the binding epitope.

Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an interaction.

Materials:

  • Purified target protein

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the protein solution (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell.

  • Prepare the fragment solution (e.g., 0.5-1 mM) in the same buffer and load it into the injection syringe.

  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

  • Perform the titration experiment, injecting the fragment solution into the protein solution.

  • Analyze the resulting thermogram to determine the KD, n, and ΔH. The binding affinity for fragments typically falls in the micromolar to millimolar range.

Potential Target Classes and Signaling Pathways

Based on the activities of other thiazole-containing molecules, this compound could potentially target a variety of protein classes.[1]

Table of Potential Protein Targets:

Protein ClassSpecific ExamplesRationale
Protein Kinases c-Met, VEGFR-2, Aurora KinasesThe thiazole scaffold is a common feature in many kinase inhibitors.[1]
Enzymes in Eicosanoid Metabolism 5-Lipoxygenase (5-LO), Cyclooxygenase-2 (COX-2)Diaryl-thiazole-2-amines have shown inhibitory activity against these enzymes.[2]
Antimicrobial Targets Fungal Lanosterol 14α-demethylaseThiazole derivatives have demonstrated antifungal activity.[3]
Antiviral Targets Viral Proteases, PolymerasesThiazoles have been investigated for their antiviral properties.[4]

A hypothetical signaling pathway that could be targeted is the c-Met signaling pathway, which is often dysregulated in cancer.

c_Met_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 Activates PI3K PI3K c-Met->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis HGF HGF HGF->c-Met Binds Fragment 1-(2,4-Dimethyl-1,3- thiazol-5-yl)methanamine Fragment->c-Met Inhibits

Caption: Hypothetical inhibition of the c-Met signaling pathway.

FBDD Workflow and Fragment Elaboration

The general workflow for a fragment-based drug discovery campaign is an iterative process of screening, validation, and optimization.

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead Fragment_Library Fragment_Library Primary_Screen Primary Screen (e.g., DSF, SPR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (e.g., NMR, ITC) Primary_Screen->Hit_Validation Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Biology Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking Fragment_Merging Fragment Merging Structural_Biology->Fragment_Merging SAR_Analysis Structure-Activity Relationship (SAR) Fragment_Growing->SAR_Analysis Fragment_Linking->SAR_Analysis Fragment_Merging->SAR_Analysis SAR_Analysis->Structural_Biology Lead_Compound Lead_Compound SAR_Analysis->Lead_Compound

Caption: General workflow for fragment-based drug discovery.

Once a binding mode of this compound to the target is confirmed, for example by X-ray crystallography, several strategies can be employed for fragment elaboration:

  • Fragment Growing: The methanamine group provides a key vector for synthetic elaboration. New chemical moieties can be added to this position to explore interactions with adjacent pockets of the binding site, thereby increasing affinity and selectivity.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency.

  • Fragment Merging: If an overlapping binding site is identified for another fragment, a new molecule can be designed that incorporates the key features of both fragments.

Conclusion

While specific biological data for this compound is not yet widely available, its physicochemical properties make it an attractive candidate for fragment-based screening libraries. The protocols and potential applications outlined in this document provide a solid framework for researchers to begin exploring the potential of this fragment in their drug discovery programs. The thiazole core is a well-validated pharmacophore, and its incorporation into FBDD campaigns holds promise for the discovery of novel therapeutics.[5][6] It is important to note that some 2-aminothiazoles have been identified as frequent hitters, and therefore, careful validation of any initial hits is crucial to ensure specific on-target engagement.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route 1: Amination of 5-(halomethyl)-2,4-dimethylthiazole. This route involves the synthesis of a 5-(halomethyl) intermediate, typically 5-(chloromethyl)-2,4-dimethylthiazole, followed by a reaction with an amine source. Common amination methods include direct reaction with ammonia or employing the Gabriel synthesis.

  • Route 2: Reduction of 2,4-Dimethylthiazole-5-carbonitrile. This approach involves the synthesis of the corresponding nitrile precursor, which is then reduced to the primary amine using various reducing agents.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly depending on the specific reaction conditions, purity of starting materials, and purification methods. Both routes are viable; however, the reduction of the nitrile (Route 2) can sometimes offer a more direct approach if the nitrile precursor is readily available or can be synthesized in high yield. The amination of the chloromethyl derivative (Route 1) can be efficient, but may suffer from side reactions such as the formation of secondary and tertiary amines.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in these syntheses are hazardous and require careful handling:

  • Thionyl chloride (used in the preparation of 5-(chloromethyl)-2,4-dimethylthiazole): Highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Lithium aluminum hydride (LiAlH₄): A highly reactive and flammable reducing agent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Raney Nickel: A pyrophoric catalyst, especially after use. It should be handled with care and kept wet with a solvent to prevent ignition upon exposure to air.

  • Hydrazine: Toxic and potentially explosive. It should be handled in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound.

Route 1: Amination of 5-(chloromethyl)-2,4-dimethylthiazole

Problem 1: Low yield in the synthesis of the 5-(chloromethyl)-2,4-dimethylthiazole intermediate.

Potential Cause Suggested Solution
Incomplete reactionEnsure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature.
Degradation of the productThe chloromethylthiazole can be unstable. Use freshly prepared or purified starting materials. After the reaction, work up the product promptly and avoid prolonged exposure to high temperatures or acidic/basic conditions.
Inefficient purificationColumn chromatography is a common purification method. Optimize the solvent system to achieve good separation of the product from impurities.

Problem 2: Low yield of the final amine product during the amination step.

Potential Cause Suggested Solution
Formation of side products (secondary and tertiary amines)When using ammonia, a large excess of ammonia can favor the formation of the primary amine. For the Gabriel synthesis, ensure complete reaction with phthalimide to avoid unreacted starting material.
Incomplete reactionMonitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or using a different solvent. For the Gabriel synthesis, DMF is a common solvent.[1]
Difficulties in liberating the amine (Gabriel Synthesis)The cleavage of the phthalimide group can be challenging. The use of hydrazine hydrate (Ing-Manske procedure) is a common and effective method.[1][2] Ensure sufficient reaction time for the cleavage step.
Route 2: Reduction of 2,4-Dimethylthiazole-5-carbonitrile

Problem 1: Low yield in the synthesis of the 2,4-Dimethylthiazole-5-carbonitrile intermediate.

Potential Cause Suggested Solution
Incomplete cyanation reactionEnsure anhydrous conditions if using cyanide salts. Monitor the reaction by TLC to confirm the consumption of the starting material.
Difficult purificationThe nitrile product may require purification by column chromatography or recrystallization. Select an appropriate solvent system for efficient purification.

Problem 2: Low yield of the final amine product during the nitrile reduction.

Potential Cause Suggested Solution
Formation of secondary and tertiary amine byproductsCatalytic hydrogenation (e.g., with Raney Nickel or Pd/C) can lead to the formation of secondary and tertiary amines.[3] Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts.[3]
Incomplete reductionEnsure the reducing agent is active. Use freshly opened or properly stored LiAlH₄. For catalytic hydrogenation, ensure the catalyst is not poisoned. Increase the amount of reducing agent or the hydrogen pressure if necessary.
Difficult product isolationThe amine product is basic and can be isolated by extraction into an acidic aqueous solution, followed by basification and extraction into an organic solvent. Ensure the pH is sufficiently high during the final extraction to deprotonate the amine.
Steric hindrance around the nitrile groupIf the nitrile is sterically hindered, stronger reducing agents or harsher reaction conditions may be required.[4]

III. Experimental Protocols

Synthesis of 2,4-Dimethylthiazole

This is a common starting material for both synthetic routes.

  • Procedure: In a round-bottomed flask equipped with a reflux condenser, place dry benzene. Prepare a mixture of finely divided acetamide and powdered phosphorus pentasulfide and transfer it to the flask. Add a portion of a mixture of chloroacetone and dry benzene. The exothermic reaction is initiated by careful heating. The remainder of the chloroacetone-benzene mixture is added gradually. After the addition is complete, the mixture is refluxed. Water is then added, and the mixture is made alkaline with sodium hydroxide or potassium hydroxide. The crude thiazole is extracted with ether, dried, and purified by distillation.[5]

Route 1: Via 5-(chloromethyl)-2,4-dimethylthiazole

Step 1: Synthesis of 5-(chloromethyl)-2,4-dimethylthiazole

  • This intermediate can be synthesized from 2,4-dimethylthiazole through chloromethylation, for instance, by reacting it with formaldehyde and hydrogen chloride, or by other methods involving the introduction of a chloromethyl group at the 5-position. The chloromethyl group is a reactive handle for nucleophilic substitution.[2]

Step 2: Amination using the Gabriel Synthesis

  • Procedure: The sodium or potassium salt of phthalimide is N-alkylated with 5-(chloromethyl)-2,4-dimethylthiazole to give the corresponding N-alkylphthalimide.[2] The reaction is typically carried out in a solvent like DMF.[1]

  • Cleavage: The resulting N-alkylphthalimide is then treated with hydrazine hydrate in refluxing ethanol (Ing-Manske procedure) to liberate the primary amine.[1][2]

Route 2: Via 2,4-Dimethylthiazole-5-carbonitrile

Step 1: Synthesis of 2,4-Dimethylthiazole-5-carbonitrile

  • This intermediate can be prepared from 2,4-dimethylthiazole through various methods, such as formylation followed by conversion of the aldehyde to a nitrile, or direct cyanation of a suitable precursor.

Step 2: Reduction of the Nitrile

  • Using Lithium Aluminum Hydride (LiAlH₄):

    • Procedure: The nitrile is reacted with LiAlH₄ in an anhydrous solvent like diethyl ether or THF, followed by a careful workup with a dilute acid.[6]

    • Caution: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.

  • Using Raney Nickel:

    • Procedure: Catalytic hydrogenation of the nitrile using Raney Nickel as the catalyst.[3] The reaction is typically carried out in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amines.[3]

IV. Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THFPowerful reducing agent, generally high yieldsHighly reactive with water, requires strict anhydrous conditions
Raney Nickel / H₂Ethanol, elevated pressure and temperatureCost-effective for large scale, can be selectiveCan lead to secondary/tertiary amine byproducts, pyrophoric catalyst
Borane-tetrahydrofuran (BH₃-THF)THF, heatingMore stable alternative to LiAlH₄ for some applicationsCan decompose to generate hydrogen gas

V. Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Amination cluster_route2 Route 2: Nitrile Reduction 2,4-Dimethylthiazole 2,4-Dimethylthiazole 5-(chloromethyl)-2,4-dimethylthiazole 5-(chloromethyl)-2,4-dimethylthiazole 2,4-Dimethylthiazole->5-(chloromethyl)-2,4-dimethylthiazole Chloromethylation 2,4-Dimethylthiazole-5-carbonitrile 2,4-Dimethylthiazole-5-carbonitrile 2,4-Dimethylthiazole->2,4-Dimethylthiazole-5-carbonitrile Cyanation N-(2,4-dimethylthiazol-5-ylmethyl)phthalimide N-(2,4-dimethylthiazol-5-ylmethyl)phthalimide 5-(chloromethyl)-2,4-dimethylthiazole->N-(2,4-dimethylthiazol-5-ylmethyl)phthalimide Gabriel Synthesis (Phthalimide) 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine_R1 This compound N-(2,4-dimethylthiazol-5-ylmethyl)phthalimide->1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine_R1 Hydrazine 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine_R2 This compound 2,4-Dimethylthiazole-5-carbonitrile->1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine_R2 Reduction (e.g., LiAlH4 or Raney Ni/H2)

Caption: Synthetic routes to this compound.

Troubleshooting_Nitrile_Reduction Start Low Yield in Nitrile Reduction Check_Reagent Is the reducing agent active? Start->Check_Reagent Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Byproducts Are side products (secondary/tertiary amines) forming? Start->Check_Byproducts Solution_Reagent Use fresh LiAlH4. Ensure Raney Ni is not poisoned. Check_Reagent->Solution_Reagent Yes Solution_Conditions Increase reaction time/temperature. Increase H2 pressure. Check_Conditions->Solution_Conditions No Solution_Byproducts Add NH3 or NH4OH to the reaction mixture. Check_Byproducts->Solution_Byproducts Yes End Improved Yield Solution_Reagent->End Solution_Conditions->End Solution_Byproducts->End

Caption: Troubleshooting workflow for low yield in nitrile reduction.

References

Technical Support Center: Purification of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

A1: Based on its chemical structure (a primary amine linked to a substituted thiazole ring), the primary challenges include:

  • High Polarity: The amine group makes the molecule basic and highly polar, which can lead to difficult separations from polar impurities.

  • Aqueous Solubility: As a basic amine, it can be protonated in acidic or even neutral aqueous media, leading to significant solubility in water and potential loss during extraction phases.

  • Reactivity and Stability: Primary amines can be susceptible to oxidation and may react with residual acidic or electrophilic species in the crude mixture. Thiazole-containing compounds can also exhibit varying stability.[1]

  • Impurity Profile: The nature of impurities is highly dependent on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2,4-dimethylthiazole-5-carbonitrile), partially reduced intermediates, or by-products from reducing agents.

Q2: What is the recommended method for purifying crude this compound?

A2: Silica gel column chromatography is the most frequently cited method for purifying thiazole derivatives.[2] Due to the basic nature of the amine, it is often necessary to modify the mobile phase to prevent peak tailing and improve separation.

Q3: My compound is streaking badly on the silica TLC plate and column. How can I fix this?

A3: Streaking (or tailing) is a common issue for amines on silica gel, which is acidic. The amine group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) into your mobile phase (typically 0.1-1%).

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, or a reverse-phase C18 column if the compound and impurities have suitable solubility.

Q4: I am experiencing low recovery after an aqueous workup. Where is my product going?

A4: The amine is likely partitioning into the aqueous layer, especially if the pH is neutral or acidic. To improve recovery:

  • Basify the Aqueous Layer: Before extraction with an organic solvent, adjust the pH of the aqueous layer to >10 with a base like NaOH or K₂CO₃. This ensures the amine is in its neutral, free-base form, which is more soluble in organic solvents.

  • Use a More Polar Extraction Solvent: If the compound has limited solubility in common solvents like ethyl acetate, try using dichloromethane (DCM) or a mixture of solvents.

  • Brine Wash: Washing the combined organic layers with saturated NaCl solution (brine) can help remove dissolved water and force more of the polar product out of the aqueous phase and into the organic layer.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product with a polar impurity.Insufficiently polar mobile phase or inappropriate stationary phase.1. Increase the polarity of the mobile phase gradually (e.g., increase methanol content in a DCM/MeOH system).2. Add a basic modifier (e.g., 0.5% NEt₃) to the eluent.3. Switch to a different stationary phase like alumina or consider reverse-phase chromatography.
Product remains on the baseline of the column.Mobile phase is not polar enough, or the amine is strongly and irreversibly binding to the acidic silica gel.1. Drastically increase eluent polarity (e.g., 10-20% MeOH in DCM with 1% NH₄OH).2. First, elute the column with a non-polar solvent to remove non-polar impurities, then flush the column with a highly polar, basic mobile phase to recover the amine.
Tailing or broad peaks leading to mixed fractions.Strong interaction between the basic amine and acidic silica gel.Use a mobile phase containing triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to block the acidic sites on the silica gel. This results in sharper peaks and better separation.
Problem 2: Product Degradation or Unexpected Side Products
Symptom Possible Cause Suggested Solution
New spots appear on TLC after purification or storage.The amine is sensitive to air (oxidation) or residual acid/base from the purification process.1. Handle the purified amine under an inert atmosphere (e.g., Nitrogen or Argon).2. Ensure all solvents are evaporated thoroughly.3. Consider converting the amine to a more stable salt (e.g., hydrochloride salt) for long-term storage if the free base is not required for the next step.
Low final yield despite good TLC purity.The product may be volatile and lost during solvent removal under high vacuum, especially if it is a low molecular weight free base.1. Use a rotary evaporator with controlled temperature (keep the water bath at or slightly above room temperature).2. Avoid using a high-vacuum pump for extended periods on the final product.

Below is a general workflow for the purification of a crude reaction mixture containing the target amine.

G cluster_start Start: Crude Product cluster_workup Aqueous Workup cluster_purify Purification cluster_analysis Analysis & Storage Crude Crude Reaction Mixture Basify 1. Basify Aqueous Phase (pH > 10 with NaOH) Crude->Basify Extract 2. Extract with Organic Solvent (e.g., DCM or EtOAc) Basify->Extract Dry 3. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 4. Concentrate In Vacuo Dry->Concentrate Column Silica Gel Column Chromatography (DCM/MeOH + 0.5% NEt₃) Concentrate->Column TLC 1. TLC Analysis of Fractions Column->TLC Combine 2. Combine Pure Fractions TLC->Combine Evaporate 3. Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: General purification workflow for this compound.

This troubleshooting tree can guide your decisions when initial purification attempts are unsuccessful.

G Start Crude Product Purified by Initial Method CheckPurity Is Purity >95% by NMR/LC-MS? Start->CheckPurity Success Purification Successful CheckPurity->Success Yes Failure Purity is Low. Characterize Impurities. CheckPurity->Failure No ImpurityType What is the main impurity? Failure->ImpurityType NonPolar Non-polar Impurity (e.g., Starting Material) ImpurityType->NonPolar Non-polar Polar Polar Impurity (e.g., By-product) ImpurityType->Polar Polar / Streaking Baseline Product is Baseline Material ImpurityType->Baseline Stuck on Column Sol_NonPolar Solution: Use a gradient elution. Start with low polarity solvent (e.g., Hexane/EtOAc) to elute impurity first. NonPolar->Sol_NonPolar Sol_Polar Solution: Increase eluent polarity. Use a stronger solvent system (e.g., DCM/MeOH). Add a basic modifier (NEt₃ or NH₄OH). Polar->Sol_Polar Sol_Baseline Solution: Switch stationary phase (Alumina) or use a very polar mobile phase flush (e.g., 20% MeOH in DCM + 1% NH₄OH). Baseline->Sol_Baseline

Caption: Troubleshooting decision tree for purification issues.

Experimental Protocols

Protocol 1: Basic Aqueous Workup
  • Quench Reaction: Cool the crude reaction mixture in an ice bath. Carefully quench any reactive reagents as per the specific synthetic procedure.

  • Dilute: Dilute the mixture with deionized water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basify: Check the pH of the aqueous layer. Add 1M NaOH solution dropwise while stirring until the pH is greater than 10. This ensures the amine is in its free-base form.

  • Extract: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase with brine (saturated aqueous NaCl solution) to help remove water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare Silica Slurry: In a beaker, add silica gel (e.g., 100-200 mesh) to a non-polar solvent (e.g., hexane or the initial mobile phase solvent).[3] Stir to create a uniform slurry.

  • Pack Column: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica bed.

  • Load Sample: Dissolve the crude product from the workup in a minimal amount of the mobile phase (or just DCM). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elute: Begin eluting the column with the chosen mobile phase. A common starting point for amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier.

    • Example Mobile Phase: Start with 100% DCM, gradually increasing to 5% MeOH in DCM, with 0.5% triethylamine (NEt₃) added to the solvent mixture throughout the process.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be conducted in a variety of relevant solvents to understand the compound's basic physicochemical properties.[1] Key solvents for initial screening include water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] This initial screen will help in selecting an appropriate solvent system for stock solutions and subsequent in vitro and in vivo studies.

Q2: My compound, this compound, exhibits poor aqueous solubility. What are the common strategies to enhance its solubility for in vitro assays?

A2: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds for experimental assays. These methods can be broadly categorized into physical and chemical modifications.[2] Common approaches include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like surfactants or cyclodextrins.[1][2][3] It is often recommended to first dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO, before diluting it into the aqueous assay buffer.[1]

Q3: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can this be prevented?

A3: Precipitation upon dilution of a DMSO stock is a frequent challenge with poorly soluble compounds.[1] This occurs when the final concentration in the aqueous buffer exceeds the compound's solubility limit. To mitigate this, consider the following strategies:

  • Lower the final concentration: The target concentration in your assay may be too high.

  • Optimize the co-solvent percentage: Keep the final concentration of DMSO in the assay medium as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological systems.[1]

  • Use a different co-solvent: Experiment with other organic solvents or a combination of solvents.[1]

  • Employ sonication or gentle vortexing: These methods can help in dissolving the compound, but caution should be exercised to prevent degradation.[1]

Q4: Can the physical properties of the solid compound affect its solubility?

A4: Yes, the solid-state properties of a compound, such as its particle size and crystal form, can significantly influence its dissolution rate and apparent solubility.[2] Techniques like particle size reduction (micronization or nanosuspension) increase the surface area-to-volume ratio, which can lead to a faster dissolution rate.[2][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving common solubility issues with this compound.

Issue 1: Compound is insoluble in aqueous buffers at the desired concentration.

Root Cause Analysis:

  • The intrinsic aqueous solubility of the compound is low.

  • The pH of the buffer is not optimal for the compound's ionization state.

  • The compound may exist in a poorly soluble crystalline form.

Troubleshooting Workflow:

start Insoluble Compound ph_adjust Adjust pH (Target pKa of amine) start->ph_adjust Ionizable Group? cosolvent Add Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Non-ionizable or pH adjustment fails solubilizer Use Solubilizing Agent (e.g., Cyclodextrin, Surfactant) start->solubilizer Alternative particle_size Reduce Particle Size (Micronization/Nanosuspension) start->particle_size Solid Form Available salt_form Salt Formation start->salt_form Feasible ph_adjust->cosolvent Inadequate success Solubility Achieved ph_adjust->success Successful cosolvent->solubilizer Inadequate cosolvent->success Successful solubilizer->particle_size Inadequate solubilizer->success Successful particle_size->salt_form Inadequate particle_size->success Successful salt_form->success Successful

Caption: Troubleshooting workflow for low aqueous solubility.

Issue 2: Precipitation occurs during in vitro assays.

Root Cause Analysis:

  • The final concentration of the compound exceeds its solubility in the assay medium.

  • The percentage of the organic co-solvent is too low in the final dilution.

  • The compound interacts with components of the assay medium, leading to precipitation.

Recommended Actions:

  • Decrease the final compound concentration: Determine the maximum soluble concentration in the final assay buffer.

  • Increase the co-solvent concentration: While keeping it within the tolerance limits of the assay (usually <1% for DMSO).[1]

  • Prepare fresh dilutions: Always make fresh dilutions from a concentrated stock solution immediately before the experiment.[1]

  • Incorporate a surfactant: Consider using a biocompatible surfactant at a low concentration to improve solubility.[1]

Quantitative Data Summary

Solvent SystemTemperature (°C)Expected Solubility Range (Qualitative)Notes
Water (pH 7.0)25Very LowThiazole derivatives with amine groups can have low neutral pH solubility.
PBS (pH 7.4)25LowSimilar to water, but buffering may slightly influence solubility.
0.1 N HCl (pH ~1)25Moderate to HighThe amine group should be protonated, increasing aqueous solubility.
DMSO25HighA common aprotic polar solvent for creating high-concentration stock solutions.
Ethanol25ModerateA protic organic solvent that can be used as a co-solvent.
10% DMSO in PBS25Low to ModerateDependent on the final concentration of the test compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).[1]

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

Signaling Pathway/Logical Relationship Diagram:

compound This compound (Basic Amine Group) low_ph Low pH (e.g., pH 1-4) compound->low_ph In Acidic Buffer neutral_ph Neutral pH (e.g., pH 7.4) compound->neutral_ph In Neutral Buffer high_ph High pH (e.g., pH 9-12) compound->high_ph In Basic Buffer protonated Protonated Form (R-NH3+) (Cationic) low_ph->protonated neutral_form Neutral Form (R-NH2) (Less Polar) neutral_ph->neutral_form high_ph->neutral_form solubility_high Increased Aqueous Solubility protonated->solubility_high solubility_low Decreased Aqueous Solubility neutral_form->solubility_low

Caption: pH effect on the ionization and solubility of an amine-containing compound.

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 3: Co-Solvent Solubility Enhancement
  • Prepare stock solutions of the compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Create a series of co-solvent/aqueous buffer mixtures with varying percentages of the organic solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of the solid compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each co-solvent system.

  • This will help identify the most effective co-solvent and the minimum percentage required to achieve the desired concentration.

References

Technical Support Center: Optimizing 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine. The focus is on optimizing its concentration and ensuring robust, reproducible results in common in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the likely causes?

A1: High variability in IC50 values is a frequent challenge and can originate from several factors:

  • Compound Solubility and Stability: Thiazole analogs can have poor aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be inconsistent. Additionally, the compound may degrade over time in stock solutions or in the assay medium, leading to variable results.[1] Always use freshly prepared dilutions from a stable stock solution.

  • Biological Variability: Cell-based assays are inherently variable. Factors such as cell passage number, seeding density, and the metabolic state of the cells can significantly influence their response to a compound.[1] Maintaining consistent cell culture practices is critical.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is kept constant across all wells and remains below 0.5% to avoid solvent-induced toxicity or artifacts.[2]

Q2: My compound showed promising activity in a primary screen (e.g., MTT assay), but I cannot reproduce the results in a secondary, orthogonal assay. Why is this happening?

A2: This often points to assay interference, a known issue for some thiazole-containing compounds.[1]

  • MTT Assay Interference: Thiazole compounds can possess reducing properties, leading to the direct chemical reduction of the MTT reagent to formazan.[1][3] This results in a false-positive signal, suggesting higher cell viability than is actually present. To check for this, run a control plate with your compound in cell-free media.[4]

  • Fluorescence Interference: In fluorescence-based assays, the compound may be autofluorescent at the excitation and emission wavelengths of your assay, or it could quench the signal from your fluorescent probe.[1] These effects can lead to either false-positive or false-negative results.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Poor aqueous solubility is a common hurdle. Here are several strategies to address it:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your final assay medium.[5] Be sure to keep the final DMSO concentration low (<0.5%).

  • Formulation Aids: For in vivo or more complex studies, formulating the compound with solubilizing agents such as PEG 300/400 or surfactants like Tween® 80 can be effective.[5]

  • pH Adjustment: The solubility of amine-containing compounds can sometimes be improved by adjusting the pH of the buffer.

  • Visual Inspection: Always visually inspect your diluted compound in the final assay medium for any signs of precipitation (cloudiness or particulates) before adding it to the cells.[2]

Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays
Possible Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitate under a microscope. Prepare fresh dilutions for each experiment and consider pre-warming the media before adding the compound stock.[2] If precipitation persists, perform a formal solubility test in the assay medium.
Direct MTT Reduction In a 96-well plate, add the compound at various concentrations to cell-free culture medium. Add MTT reagent and incubate as you would in a normal experiment. If a purple color develops, the compound is directly reducing the MTT.[4] Consider using an alternative viability assay like SRB (Sulforhodamine B) or a real-time live/dead cell stain.
Inconsistent Cell Seeding Use an automated cell counter or a hemocytometer to ensure precise and uniform cell seeding density across all wells. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effects").[1]
Variable Cell Health Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase with >95% viability before starting the experiment.[1][4]
Problem 2: Suspected Interference in Fluorescence-Based Assays
Possible Cause Recommended Solution
Compound Autofluorescence In a cell-free assay plate, measure the fluorescence of the compound alone at the assay's excitation/emission wavelengths. If the signal is high, it will interfere with the readout.[1]
Fluorescence Quenching Add the compound to a solution of the fluorescent probe (without the biological target) and measure the signal. A significant decrease in fluorescence indicates quenching.[1]
Light Scattering Compound precipitation can cause light scattering, which may be detected as a signal in fluorescence readers.[1] Visually check for precipitates and centrifuge the plate before reading if necessary.
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay

This protocol outlines a standard procedure for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x final concentration dilutions in complete culture medium. Crucially, prepare a parallel set of dilutions in cell-free medium for the interference control.

  • Cell Treatment: Carefully remove the medium from the attached cells. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including cell-free control wells). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible in the untreated wells.[2]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the cell-free, compound-containing wells from their respective cell-containing counterparts to correct for interference.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the corrected viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Assay Results Start Unexpected Result (e.g., High IC50 Variability, Poor Reproducibility) Check_Solubility Is Compound Soluble in Assay Medium? Start->Check_Solubility Check_Interference Does Compound Interfere with Assay Readout? Check_Solubility->Check_Interference Yes Optimize_Solubility Optimize Formulation: - Adjust solvent - Use additives - Test solubility limit Check_Solubility->Optimize_Solubility No Check_Cells Are Cell Culture Practices Consistent? Check_Interference->Check_Cells No Run_Controls Run Interference Controls: - Compound in cell-free media - Autofluorescence check Check_Interference->Run_Controls Yes Standardize_Cells Standardize Cell Culture: - Use low passage cells - Ensure consistent seeding - Monitor cell health Check_Cells->Standardize_Cells No End Reliable Data Check_Cells->End Yes Optimize_Solubility->Check_Solubility Change_Assay Select Orthogonal Assay (e.g., SRB instead of MTT) Run_Controls->Change_Assay Standardize_Cells->Check_Cells

Caption: Troubleshooting decision tree for unexpected assay results.

G cluster_1 Experimental Workflow for Cell Viability Assay A 1. Seed Cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Prepare Compound Dilutions (in media with and without cells) B->C D 4. Treat Cells (24-72h incubation) C->D E 5. Add MTT Reagent (2-4h incubation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Correct for interference, calculate IC50) G->H

Caption: Standard workflow for a cell viability (MTT) assay.

G cluster_2 Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Inhibition Inhibition->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Troubleshooting unexpected results with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the initial construction of the 2,4-dimethylthiazole ring system, followed by the introduction of the aminomethyl group at the C5 position.

A plausible synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Introduction of Amino Group (e.g., Gabriel Synthesis) cluster_3 Step 4: Reduction & Deprotection A Thioacetamide C 2,4-Dimethyl-5-acetylthiazole A->C Reaction B 3-Chloro-2,4-pentanedione B->C D 2,4-Dimethyl-5-acetylthiazole F 5-(Bromoacetyl)-2,4-dimethylthiazole D->F Bromination E Bromine or NBS E->F G 5-(Bromoacetyl)-2,4-dimethylthiazole I N-(1-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-oxoethyl)phthalimide G->I Alkylation H Potassium Phthalimide H->I J Phthalimide Intermediate L This compound J->L Cleavage K Hydrazine or NaBH4/AcOH K->L

A plausible synthetic workflow for this compound.

Q2: What are the key reactive sites on this compound?

A2: The primary reactive sites are the nucleophilic primary amine (-CH₂NH₂) and the thiazole ring itself. The amine can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. The thiazole ring has positions susceptible to electrophilic substitution, although the existing substituents will direct the regioselectivity. The sulfur and nitrogen atoms in the thiazole ring can also coordinate with metal ions.

Q3: What are the common stability issues with this compound?

A3: Thiazole derivatives, particularly those with electron-donating groups like an aminomethyl group, can be susceptible to degradation over time, especially when exposed to light, air, or strong acidic or basic conditions. Decomposition of similar 2-aminothiazoles in solvents like DMSO has been reported, sometimes leading to the formation of dimers or oxidized byproducts. For long-term storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Hantzsch Thiazole Synthesis (Step 1) 1. Impure Reactants: Impurities in thioacetamide or 3-chloro-2,4-pentanedione can inhibit the reaction. 2. Incorrect Stoichiometry: An improper ratio of reactants. 3. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Side Reactions: Formation of byproducts under certain conditions.1. Purify Starting Materials: Recrystallize or distill the reactants before use. 2. Optimize Stoichiometry: Typically, a slight excess of the thioamide is used. 3. Adjust Temperature: Gradually increase the reaction temperature and monitor progress by TLC. Microwave-assisted synthesis can also be explored to reduce reaction times. 4. Control pH: Running the reaction under neutral or slightly basic conditions can sometimes minimize side product formation.
Formation of Multiple Products in Gabriel Synthesis (Step 3) 1. Over-alkylation: While less common with the bulky phthalimide nucleophile, it is a possibility. 2. Competing Reactions: The thiazole ring itself might react under harsh conditions.1. Use Stoichiometric Amounts: Use a 1:1 ratio of the bromoacetylthiazole and potassium phthalimide. 2. Moderate Reaction Conditions: Avoid excessive heat and prolonged reaction times.
Incomplete Deprotection or Product Degradation (Step 4) 1. Harsh Deprotection Conditions: Strong acids or bases can lead to decomposition of the thiazole ring or the formation of side products. 2. Inefficient Reagent: The chosen deprotection reagent may not be effective for the phthalimide group.1. Use Milder Conditions: For phthalimide cleavage, hydrazine hydrate is a common reagent. Alternatively, a two-step procedure with NaBH₄ followed by acetic acid can be a milder option.[1][2] 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the point of complete deprotection without significant degradation.
Difficulty in Purifying the Final Product 1. Co-elution with Byproducts: The product may have a similar polarity to impurities. 2. Product Instability on Silica Gel: The basic amine may interact strongly with acidic silica gel.1. Alternative Purification Methods: Consider recrystallization, distillation under reduced pressure, or using a different stationary phase for chromatography (e.g., alumina). 2. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine mixed in the eluent.
Experimental Use
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Results in Biological Assays 1. Compound Degradation: The compound may be unstable in the assay buffer or solvent over the course of the experiment. 2. Precipitation: The compound may have low solubility in the aqueous assay medium. 3. Interaction with Assay Components: The compound might non-specifically interact with proteins or other components in the assay.1. Assess Stability: Prepare fresh stock solutions and check the stability of the compound under assay conditions using techniques like HPLC. 2. Improve Solubility: Use a co-solvent (e.g., DMSO) at a low, non-interfering concentration. Sonication can also aid in dissolution. 3. Include Proper Controls: Run control experiments to check for non-specific effects of the compound on the assay readout.
Unexpected Reaction Products in Further Synthetic Modifications 1. Multiple Reactive Sites: The primary amine and the thiazole ring can both react. 2. Rearrangement Reactions: Thiazole rings can sometimes undergo rearrangements under certain conditions.1. Use of Protecting Groups: Protect the primary amine with a suitable protecting group (e.g., Boc) before attempting reactions on the thiazole ring.[3] 2. Careful Selection of Reagents and Conditions: Choose reagents and reaction conditions that are known to be selective for the desired transformation.

Experimental Protocols

Synthesis of N-Boc-1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

This protocol outlines a potential method for the Boc-protection of the title compound, a common step to facilitate further synthetic modifications.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF.

  • Add triethylamine (1.1-1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Deprotection of N-Boc-1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Materials:

  • N-Boc-1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) or an excess of 4M HCl in dioxane.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the deprotected amine. Further purification may be necessary.

Data Presentation

Representative Spectroscopic Data for a Substituted Aminomethylthiazole
Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.0 (s, 2H, -CH₂-NH₂), ~2.6 (s, 3H, -CH₃ at C2), ~2.4 (s, 3H, -CH₃ at C4), ~1.5 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C2), ~150 (C4), ~125 (C5), ~40 (-CH₂-NH₂), ~19 (-CH₃ at C2), ~15 (-CH₃ at C4)
FT-IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch, primary amine), ~2920 (C-H stretch, alkyl), ~1600 (C=N stretch, thiazole ring)
Mass Spectrometry (EI) m/z: [M]⁺, characteristic fragmentation pattern involving loss of -NH₂ or the aminomethyl group.
Potential Biological Activities of Structurally Related Thiazole Derivatives

Thiazole-containing compounds have been investigated for a wide range of biological activities. Below is a summary of activities reported for structurally related aminothiazole derivatives.

Biological Target/Activity Compound Class Reported Potency (IC₅₀/EC₅₀) Reference
Anti-inflammatory (COX-1 Inhibition) 5-Methylthiazole-Thiazolidinone ConjugatesVaries by compound, some superior to naproxen[4]
Protein Kinase Inhibition (e.g., B-RAFV600E) Thiazole derivatives with a phenyl sulfonyl groupNanomolar range[5]
Anticancer (e.g., against Hep-G2, MDAMB-231 cell lines) 2,4-Disubstituted thiazole derivativesVaries by compound[6]

Visualizations

Troubleshooting Logic for Low Yield in Hantzsch Thiazole Synthesis

Troubleshooting_Hantzsch start Low Yield in Hantzsch Synthesis q1 Are starting materials pure? start->q1 s1 Purify reactants (distillation/recrystallization) q1->s1 No q2 Is stoichiometry correct? q1->q2 Yes s1->q2 s2 Use slight excess of thioamide q2->s2 No q3 Is reaction temperature optimal? q2->q3 Yes s2->q3 s3 Gradually increase temperature, monitor by TLC q3->s3 No s4 Consider microwave synthesis q3->s4 Alternative end Improved Yield s3->end s4->end

Troubleshooting flowchart for low yield in Hantzsch thiazole synthesis.
Decision Pathway for Amine Deprotection

Deprotection_Pathway start Need to deprotect amine q1 Is the substrate acid-sensitive? start->q1 s1 Use acidic conditions (TFA or HCl/dioxane) q1->s1 No q2 Are there other base-labile groups? q1->q2 Yes end Deprotected Amine s1->end s2 Use basic conditions (e.g., hydrazine for phthalimide) q2->s2 No s3 Consider neutral conditions (e.g., NaBH4/AcOH for phthalimide) q2->s3 Yes s2->end s3->end

Decision pathway for selecting an appropriate amine deprotection method.

References

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: My experimental results are inconsistent. Could the compound have degraded?

Inconsistent experimental results can be an indication of compound degradation. Amines and thiazole rings can be susceptible to oxidation and other forms of decomposition. If you observe any of the following, degradation should be considered:

  • A shift in the expected dose-response curve.

  • Decreased potency or efficacy in bioassays.

  • The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the compound (see Q3).

It is crucial to rule out other experimental variables first, such as buffer preparation, cell line viability, or instrument malfunction. If these are controlled for, assessing the integrity of the compound is the next logical step.

Q3: The physical appearance of my compound has changed (e.g., color change, clumping). What should I do?

A change in the physical appearance, such as a color change from white/pale yellow to a darker shade, or the clumping of a solid powder, can indicate degradation or moisture absorption. If you observe this, it is highly recommended to re-analyze the compound's purity and identity using methods like NMR, LC-MS, or HPLC before further use.

Q4: How should I handle the compound during my experiments to minimize degradation?

To minimize degradation during experimental use, follow these guidelines:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weigh out only the required amount for your experiment and promptly reseal the main container.

  • Prepare solutions fresh for each experiment if possible. If you must store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in various solvents should be empirically determined.

  • Protect solutions from light, especially if the compound has chromophores that might be photosensitive.

Troubleshooting Guides

Guide 1: Investigating Suspected Compound Degradation

If you suspect your sample of this compound has degraded, follow this workflow to diagnose the issue.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Compound Integrity Analysis cluster_3 Decision & Action A Inconsistent Experimental Results or Physical Change Observed B Review Experimental Protocol (Buffer pH, Reagents, etc.) A->B Control Variables C Check Instrument Performance A->C D Prepare Fresh Sample from Stock for Analysis B->D If protocols are correct C->D If instrument is fine E Perform Purity Analysis (e.g., HPLC, LC-MS) D->E F Purity Confirmed? E->F G Continue with Experiments F->G Yes H Source New Compound Batch F->H No I Review Storage & Handling Procedures H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Guide 2: Hypothetical Degradation Pathway

While specific degradation products for this compound are not documented, a plausible, yet hypothetical, degradation pathway could involve oxidation of the primary amine. This is a common reaction for aminomethyl groups, which can lead to the formation of an imine and subsequently a carbonyl compound.

G A This compound B [Intermediate Imine] A->B Oxidation (e.g., by air) C 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde (Hypothetical Product) B->C Hydrolysis

Caption: A hypothetical oxidative degradation pathway.

Data Summary

Table 1: Storage Conditions for Structurally Similar Thiazole Derivatives
Compound NameCAS NumberRecommended Storage ConditionsSource
1-(2,5-Dimethyl-1,3-thiazol-4-yl)methanamine1423032-00-1Sealed in dry, 2-8°C[1]
Thiazol-5-ylmethanamine hydrochloride131052-46-5Inert atmosphere, 2-8°C
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride908591-25-3Sealed in dry, room temperature[2]
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine1468539-50-5Sealed in dry, 2-8°C[3]

Experimental Protocols

While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol for assessing the stability of a research compound is outlined below.

Protocol: General Approach for Purity Assessment by HPLC
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over a set time to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and the sample.

    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The presence of significant additional peaks in the sample chromatogram compared to the standard suggests the presence of impurities or degradation products.

References

Minimizing off-target effects of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine is limited. This guide is based on the analysis of its chemical structure, which contains a dimethyl-thiazole moiety common in kinase inhibitors, and general principles for mitigating off-target effects of small molecule inhibitors. The hypothetical primary target for this compound is considered to be Aurora Kinase A (AURKA), with potential off-target interactions with other kinases.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular toxicity at concentrations where the primary target, AURKA, should not be fully inhibited. What could be the cause?

A1: Unexpected toxicity at lower-than-expected concentrations often points to off-target effects. This compound, due to its chemical structure, may interact with other kinases or cellular proteins crucial for cell viability. We recommend performing a broad kinase screen and a cytotoxicity assay in a cell line that does not express the primary target to identify potential off-target liabilities.

Q2: Our experimental results with this compound are inconsistent across different cell lines. Why is this happening?

A2: Inconsistencies across cell lines can arise from varying expression levels of the primary target (AURKA) and potential off-target proteins. Different cell lines may have different "off-target landscapes," leading to variable phenotypic responses. It is crucial to quantify the expression levels of AURKA and any identified off-target kinases in the cell lines being used.

Q3: How can we confirm that the observed phenotype in our experiments is a direct result of inhibiting the primary target and not an off-target effect?

A3: Target engagement and validation are key. We recommend performing a rescue experiment by introducing a drug-resistant mutant of the primary target. If the phenotype is reversed, it is likely on-target. Additionally, using a structurally distinct inhibitor of the same target should reproduce the phenotype. Cellular thermal shift assays (CETSA) can also confirm direct binding to the intended target in a cellular context.

Troubleshooting Guides

Issue 1: Sub-optimal Potency or Efficacy in Cellular Assays
  • Problem: The IC50 value of this compound in your cellular assay is significantly higher than its in vitro biochemical IC50 against AURKA.

  • Possible Cause: Poor cell permeability, high plasma protein binding in the cell culture medium, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Perform a cellular uptake assay to measure the intracellular concentration of the compound.

    • Evaluate Protein Binding: Measure the fraction of the compound bound to serum proteins in your culture medium. Consider using serum-free or low-serum medium for a defined period.

    • Metabolic Stability: Analyze the compound's stability in the presence of liver microsomes to assess its metabolic half-life.

Issue 2: Discrepancy Between In Vitro and In Vivo Results
  • Problem: The compound shows high potency in vitro but fails to demonstrate efficacy in animal models.

  • Possible Cause: Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance), leading to insufficient exposure at the target tissue.

  • Troubleshooting Steps:

    • Pharmacokinetic Profiling: Conduct a full pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Formulation Optimization: Investigate different formulation strategies to improve solubility and bioavailability.

    • Dose-Response Study: Perform a dose-escalation study in vivo to ensure that adequate target engagement is achieved at the tested doses.

Quantitative Data Summary

The following tables present hypothetical but plausible data for this compound to guide experimental design.

Table 1: Kinase Selectivity Profile

Kinase TargetIC50 (nM)Fold Selectivity vs. AURKA
AURKA (Primary Target) 15 1
AURKB25016.7
VEGFR280053.3
SRC1,500100
LCK2,200146.7
EGFR>10,000>667

Table 2: Cellular Activity Profile

Cell LineTarget Expression (AURKA)Cellular IC50 (nM)Notes
HCT116High50High AURKA dependency
A549Moderate200Moderate AURKA dependency
MCF7Low>1,000Low AURKA dependency

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. From this, create a series of dilutions as required by the screening service provider.

  • Assay Format: Choose a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™). A 10-dose IC50 determination against a broad panel of kinases (e.g., the scanMAX panel from Eurofins DiscoverX) is recommended.

  • Execution: The service provider will perform the assays at a fixed ATP concentration (often the Km for each kinase). The compound is incubated with the kinase, substrate, and ATP.

  • Data Analysis: The raw data (e.g., radioactive counts or fluorescence intensity) is converted to percent inhibition relative to controls. IC50 values are then calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm that this compound binds to AURKA in intact cells.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing (e.g., three cycles). Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

  • Western Blot Analysis: Quantify the amount of soluble AURKA in the supernatant at each temperature using Western blotting with an AURKA-specific antibody.

  • Data Analysis: Plot the amount of soluble AURKA as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_solution Solution & Optimization problem Unexpected Toxicity or Inconsistent Results kinase_screen Kinase Panel Screen problem->kinase_screen Is it off-target? cetsa CETSA for Target Engagement problem->cetsa Is it on-target? optimize Optimize Compound Structure kinase_screen->optimize Off-target hits identified rescue Rescue Experiment cetsa->rescue Target engagement confirmed adjust_dose Adjust Dosing Regimen rescue->adjust_dose On-target toxicity observed select_model Select Appropriate Cell Model rescue->select_model On-target efficacy confirmed

Caption: Troubleshooting workflow for unexpected experimental outcomes.

signaling_pathway cluster_aurka Primary Target Pathway cluster_off_target Potential Off-Target Pathway aurka AURKA plk1 PLK1 aurka->plk1 cdc25 Cdc25 plk1->cdc25 mitosis Mitotic Entry cdc25->mitosis vegfr2 VEGFR2 pi3k PI3K/Akt vegfr2->pi3k proliferation Cell Proliferation/ Survival pi3k->proliferation compound This compound compound->aurka Inhibition (On-Target) compound->vegfr2 Inhibition (Off-Target)

Caption: On-target vs. potential off-target signaling pathways.

Refining the experimental protocol for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental protocol for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine. It includes detailed methodologies, troubleshooting advice, and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and effective method is a two-step synthesis. The first step involves the formation of the 2,4-dimethylthiazole-5-carbaldehyde intermediate. The second step is the reductive amination of this aldehyde to yield the final primary amine product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include temperature control, especially during the reductive amination step, the purity of starting materials, and maintaining anhydrous conditions to prevent side reactions and improve yield.[1]

Q3: How can I purify the final product, this compound?

A3: Purification can be effectively achieved through acid-base extraction to separate the amine from non-basic impurities, followed by column chromatography on silica gel or crystallization of the amine salt (e.g., hydrochloride salt) for higher purity.[2][3][4]

Q4: My NMR spectrum looks complex. What are the expected chemical shifts for the final product?

A4: Please refer to the example characterization data in Table 2. Key signals to look for include two singlets for the methyl groups on the thiazole ring, a singlet for the methylene group adjacent to the amine, and a broad singlet for the amine protons which can be exchanged with D₂O.

Q5: What are the potential biological activities of thiazole derivatives like this one?

A5: Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] They can interact with various biological targets, such as protein kinases.[7][8] The specific activity of this compound would need to be determined through biological screening assays.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde (Intermediate)

This protocol is based on the Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocyclic compounds.

Materials:

  • 2,4-Dimethylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Allow the Vilsmeier reagent to form over 30 minutes.

  • Dissolve 2,4-dimethylthiazole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethyl-1,3-thiazole-5-carbaldehyde, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound

This protocol utilizes reductive amination of the aldehyde intermediate.

Materials:

  • 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 2,4-dimethyl-1,3-thiazole-5-carbaldehyde in anhydrous methanol in a round-bottom flask.

  • Add a large excess of ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding 1 M HCl until the gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.

  • Basify the aqueous layer with 1 M NaOH to a pH of 10-12.

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Presentation

Table 1: Example Data for Optimization of Reductive Amination

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH₃CNMethanol251275
2NaBH(OAc)₃DCE251282
3H₂/Pd-CMethanol252468
4NaBH(OAc)₃DCM251278

Note: This is example data for illustrative purposes.

Table 2: Example Characterization Data for this compound

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 4.05 (s, 2H, CH₂), 2.68 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 1.55 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃)δ 165.1, 150.2, 128.5, 118.9, 38.7, 19.2, 15.4
Mass Spec. (ESI+)m/z 157.08 [M+H]⁺
Appearance Pale yellow oil

Note: This is hypothetical data for illustrative purposes.

Troubleshooting Guide

Issue 1: Low or no yield in the synthesis of the aldehyde intermediate.

  • Possible Cause: Inactive Vilsmeier reagent due to moisture.

    • Solution: Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used. Perform the reaction under a dry, inert atmosphere.[1]

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress closely using TLC to determine the optimal reaction time.

Issue 2: Low yield during reductive amination.

  • Possible Cause: Incomplete imine formation.

    • Solution: Ensure a sufficient excess of the ammonia source is used. Allow adequate time for imine formation before adding the reducing agent.[9][10]

  • Possible Cause: The reducing agent is not effective.

    • Solution: Sodium triacetoxyborohydride is often more effective and milder than sodium cyanoborohydride.[11] Ensure the reducing agent is fresh and has been stored properly.

  • Possible Cause: Reduction of the starting aldehyde.

    • Solution: Use a milder reducing agent like NaBH(OAc)₃ which is less likely to reduce the aldehyde. Add the reducing agent after the imine has formed.[11]

Issue 3: Difficulty in purifying the final amine product.

  • Possible Cause: The product is streaking on the silica gel column.

    • Solution: Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the amine with the acidic silica gel.[2]

  • Possible Cause: The product is co-eluting with impurities.

    • Solution: Convert the crude amine to its hydrochloride salt by treating it with HCl in a suitable solvent like ether or ethyl acetate. The salt may precipitate and can be collected by filtration, then washed to remove impurities. The free amine can be regenerated by treatment with a base.[2]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reductive Amination reagents1 2,4-Dimethylthiazole POCl3, DMF reaction1 Vilsmeier-Haack Reaction reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 2,4-Dimethyl-1,3-thiazole- 5-carbaldehyde purification1->intermediate reagents2 Aldehyde Intermediate Ammonia Source, Reducing Agent intermediate->reagents2 reaction2 Reductive Amination reagents2->reaction2 workup2 Acid-Base Extraction reaction2->workup2 purification2 Purification workup2->purification2 product 1-(2,4-Dimethyl-1,3-thiazol- 5-yl)methanamine purification2->product

Caption: A flowchart of the two-step synthesis of this compound.

troubleshooting_yield Troubleshooting Low Reaction Yield start Low Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup sm_impure Use Purified Starting Materials check_sm->sm_impure Impure conditions_issue Moisture? Temperature? Time? check_conditions->conditions_issue workup_loss Product Loss During Extraction? check_workup->workup_loss fix_moisture Use Anhydrous Solvents/Reagents conditions_issue->fix_moisture optimize_temp_time Optimize Temp/Time conditions_issue->optimize_temp_time modify_workup Modify pH/ Solvent in Workup workup_loss->modify_workup

Caption: A decision tree for troubleshooting low yield in the synthesis protocol.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 1-(2,4-Dimethyl-1,3-thiazol- 5-yl)methanamine compound->inhibition inhibition->pi3k

Caption: A hypothetical signaling pathway where the thiazole compound inhibits the PI3K/Akt/mTOR pathway.

References

How to address batch-to-batch variability of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variation in active pharmaceutical ingredients (APIs) can arise from numerous factors, including discrepancies in raw materials, equipment performance, and operator execution.[1] Identifying and controlling this variability is crucial for ensuring product quality and consistency.[1] The following guide provides a structured approach to troubleshooting common issues observed with different batches of this compound.

Observed Issue Potential Causes Recommended Actions & Analytical Techniques
Lower than expected yield Incomplete reaction: Reaction time, temperature, or stirring may be insufficient. Side reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.[2] Degradation of starting materials or product: Instability of reagents or product under reaction or work-up conditions.[2] Loss during work-up/purification: Product may be partially soluble in the aqueous phase or adhere to filtration media.[3]Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress until starting material is consumed. Reaction Condition Optimization: Systematically vary temperature, reaction time, and reagent stoichiometry. Impurity Profiling: Analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential by-products. Work-up Analysis: Analyze aqueous layers and filtration media for the presence of the product.[3]
Variations in Purity Profile (e.g., new or larger impurity peaks in HPLC) Raw material quality: Purity of starting materials and reagents can vary between lots.[4][5] Inconsistent reaction conditions: Minor changes in temperature, pressure, or addition rates can lead to different impurity profiles.[6] Atmospheric contamination: Exposure to air or moisture can affect sensitive reagents or intermediates. Inadequate purification: Inconsistent performance of chromatography or crystallization steps.Certificate of Analysis (CoA) Review: Compare the CoAs of different raw material batches.[4] In-Process Controls (IPCs): Implement and monitor critical process parameters.[4] Inert Atmosphere: Ensure reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive. Purification Validation: Validate and standardize all purification procedures.
Inconsistent Color or Physical Appearance Presence of trace impurities: Highly colored by-products can be present even at low levels. Oxidation: The product may be sensitive to air and oxidize over time. Polymorphism: The compound may exist in different crystalline forms with varying physical properties.[7]Spectroscopic Analysis: Use UV-Vis spectroscopy to quantify color. Forced Degradation Studies: Expose the material to air, light, and heat to identify potential degradation products. Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify polymorphs.
Variable Performance in Downstream Applications (e.g., biological assays) Presence of uncharacterized impurities: Impurities may interfere with the biological target or assay components. Isomeric impurities: Structural isomers may have different biological activities. Residual solvents: Solvents from the synthesis can impact cell viability or enzyme activity.Impurity Isolation and Characterization: Isolate impurities using preparative HPLC and characterize their structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Chiral Chromatography: If applicable, use chiral HPLC to separate and quantify enantiomers or diastereomers. Residual Solvent Analysis: Use Gas Chromatography (GC) with a headspace autosampler to quantify residual solvents.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

To ensure long-term stability, it is recommended to store the compound in a tightly sealed container, protected from light, at 2-8°C. For sensitive applications, storage under an inert atmosphere is advisable to prevent potential oxidation.

Q2: What are the expected spectral characteristics for a pure batch of this compound?

A pure sample should exhibit a clean ¹H and ¹³C NMR spectrum consistent with the structure of this compound. The mass spectrum should show the correct molecular ion peak. It is advisable to establish an internal reference standard and compare the spectra of new batches against it.

Q3: My HPLC analysis shows a new, minor peak that was not present in previous batches. How should I proceed?

First, verify that the HPLC method is robust and that the peak is not an artifact. If the peak is real, it represents a new impurity. It is crucial to identify and quantify this impurity, as it could impact the compound's activity or toxicity. LC-MS can provide initial information on the molecular weight of the impurity. For complete characterization, preparative HPLC may be necessary to isolate the impurity for structural elucidation by NMR.

Q4: Can I use different batches of this compound interchangeably in my long-term study?

It is critical to establish the consistency of different batches before using them interchangeably. At a minimum, you should compare their purity profiles by HPLC and their identity by NMR. For critical applications, it may be necessary to perform a bridging study to confirm that the different batches produce equivalent results in your specific assay.

Q5: The color of the latest batch is slightly different from the previous one. Does this matter?

A change in color often indicates the presence of a new or higher level of an impurity. While a minor color change may not always affect the compound's performance, it is a sign of variability in the manufacturing process. It is recommended to investigate the cause of the color change and assess the impact of the impurities on your application.

Visualizing Troubleshooting and Synthesis Variability

To further aid in understanding and addressing batch-to-batch variability, the following diagrams illustrate a logical troubleshooting workflow and the potential sources of variability during synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Batch-to-Batch Variability start Batch-to-Batch Variability Observed issue Define the Issue: - Yield? - Purity? - Appearance? - Performance? start->issue analytical Perform Comparative Analytical Testing issue->analytical data Analyze Data: - NMR - HPLC/LC-MS - GC - XRPD, DSC analytical->data root_cause Identify Potential Root Cause(s) data->root_cause raw_materials Raw Material Variability root_cause->raw_materials Different Supplier/Lot? process_params Process Parameter Deviation root_cause->process_params Temp/Time Fluctuation? workup Work-up/Purification Inconsistency root_cause->workup Procedural Drift? implement_capa Implement Corrective and Preventive Actions (CAPA) raw_materials->implement_capa process_params->implement_capa workup->implement_capa monitor Monitor Future Batches implement_capa->monitor

Caption: A systematic workflow for troubleshooting batch-to-batch variability.

SynthesisVariability Potential Sources of Variability in Synthesis cluster_synthesis Hypothetical Synthesis of this compound cluster_variability Sources of Variability start_materials Starting Materials (e.g., Thioacetamide, Halo-ketone) thiazole_formation Thiazole Ring Formation (Hantzsch Synthesis) start_materials->thiazole_formation functional_group Functional Group Interconversion thiazole_formation->functional_group final_product Final Product functional_group->final_product v_sm Purity of Starting Materials Isomeric Contaminants v_sm->start_materials v_reaction Reaction Conditions: - Temperature Control - Reagent Stoichiometry - Reaction Time v_reaction->thiazole_formation v_reaction->functional_group v_workup Work-up & Purification: - pH adjustment - Solvent Purity - Column Chromatography Conditions v_workup->final_product

Caption: Potential sources of variability during the synthesis process.

References

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic amine containing a substituted thiazole ring. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This suggests that this compound is likely utilized as a key building block in the synthesis of novel therapeutic agents, particularly in the development of small molecule kinase inhibitors for cancer therapy.[3][4][5]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like many heterocyclic amines, this compound is susceptible to degradation under several conditions:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.

  • Oxidation: The thiazole ring and the primary amine are susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen, metal ions, or oxidizing agents.

  • Hydrolysis: The compound may degrade in the presence of water, particularly under acidic or basic conditions.

  • Thermal Stress: High temperatures can lead to thermal decomposition.

Q3: What are the visual or analytical signs of degradation?

A3: Degradation of this compound may be indicated by:

  • Visual Changes: A change in the color or clarity of a solution, or the discoloration of the solid compound.

  • Analytical Changes: The appearance of new peaks and a decrease in the main peak area in chromatography (e.g., HPLC/UPLC), or shifts in spectroscopic profiles (e.g., NMR, MS).

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Potential Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Work in a light-controlled environment.Store and handle the compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Oxidation by Dissolved Oxygen Degas solvents prior to use.Purge solvents with an inert gas like nitrogen or argon. Prepare solutions under an inert atmosphere.
Incompatible Solvent Review solvent compatibility.Use high-purity, anhydrous solvents. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).
pH Instability Buffer the solution to an appropriate pH.Determine the optimal pH for stability through preliminary studies. For many amines, a slightly acidic to neutral pH is often preferred to prevent oxidation.
Issue 2: Inconsistent Results in Biological Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Degradation in Assay Media Assess compound stability in the specific assay buffer.Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC/LC-MS. If degradation is observed, consider modifying the buffer composition or reducing incubation time.
Interaction with Assay Components Evaluate potential reactions with other reagents.Some assay reagents, such as certain dyes or metal cofactors, may promote degradation. Run control experiments without cells or target proteins to assess compound stability in the complete assay cocktail.
Formation of Inactive Degradants Characterize any new peaks observed in stability studies.Use LC-MS to identify the mass of degradation products. This can provide clues to the degradation pathway and help in determining if the active pharmacophore has been compromised.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Store a solid sample of the compound at 105°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
Photodegradation Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or UPLC-MS method.

Protocol 2: Stability-Indicating UPLC-MS Method

This protocol provides a general method for the analysis of this compound and its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection Diode array detector (DAD) scanning from 200-400 nm.
MS Detection Electrospray ionization (ESI) in positive ion mode.

Visualizations

Logical Workflow for Troubleshooting Degradation

A Degradation Observed (e.g., in HPLC/LC-MS) B Identify Stressor A->B C Photodegradation B->C Light Exposure? D Oxidative Degradation B->D Oxygen/Oxidant Exposure? E Hydrolytic Degradation (Acid/Base) B->E Aqueous/Extreme pH? F Thermal Degradation B->F High Temperature? G Implement Preventative Measures C->G D->G E->G F->G H Protect from Light (Amber Vials, Foil) G->H I Use Inert Atmosphere (N2 or Ar) G->I J Control pH (Use Buffers) G->J K Control Temperature (Refrigerate/Freeze) G->K L Re-evaluate Stability H->L I->L J->L K->L

Caption: A logical workflow for identifying the cause of degradation and implementing preventative measures.

Experimental Workflow for Forced Degradation Studies

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solution & Solid) A->E F Photostability (ICH Q1B) A->F G Neutralize Samples (if applicable) B->G C->G H Analyze by UPLC-MS D->H E->H F->H G->H I Characterize Degradants H->I

Caption: A typical experimental workflow for conducting forced degradation studies.

Signaling Pathway Context: Kinase Inhibitor Drug Discovery

Since this compound is a likely precursor for kinase inhibitors, the following diagram illustrates a generalized signaling pathway targeted by such drugs.

Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 RAS Receptor->P1 P Ligand Growth Factor Ligand->Receptor Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Receptor P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 P5 Transcription Factors P4->P5 P6 Cell Proliferation, Angiogenesis, Survival P5->P6

Caption: A generalized receptor tyrosine kinase signaling pathway often targeted by thiazole-based inhibitors.

References

Validation & Comparative

Comparative Analysis of Thiazole-Based Bioactive Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine , a representative fragment-sized thiazole, and Dasatinib , a multi-targeted tyrosine kinase inhibitor approved for clinical use. The comparison focuses on physicochemical properties, biological activity, and underlying mechanisms of action, supported by experimental data and protocols to inform researchers in drug discovery and development.

Introduction to the Compounds

Thiazole rings are a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, from natural products like thiamine (Vitamin B1) to synthetic drugs.[1][2][3] Their versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide compares two distinct thiazole-containing molecules:

  • This compound (Compound A): A small, fragment-like molecule. Its simple structure makes it a valuable building block for synthesizing more complex derivatives in drug discovery campaigns.

  • Dasatinib (Compound B): A potent, orally bioavailable ATP-competitive inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[6] It is used in the treatment of chronic myeloid leukemia (CML).[6] The thiazole moiety is a key component of its chemical structure, contributing to its binding and activity.[6]

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and overall drug-likeness. A summary of key computed and experimental properties for both compounds is presented below.

PropertyThis compound (Compound A)Dasatinib (Compound B)
Molecular Formula C₆H₁₀N₂SC₂₂H₂₆ClN₇O₂S
Molecular Weight 142.22 g/mol 488.01 g/mol
Topological Polar Surface Area (TPSA) 38.91 Ų124.9 Ų
logP (octanol-water partition coefficient) 1.223.23
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 39
Rotatable Bonds 15
Lipinski's Rule of Five CompliantCompliant

Data for Compound A sourced from chemical supplier databases. Data for Dasatinib sourced from established drug databases.

Biological Activity and Mechanism of Action

While both compounds feature a thiazole ring, their biological activities are vastly different due to their overall structure and functional groups.

This compound does not have a widely documented specific biological target but serves as a scaffold. Thiazole derivatives are known to be evaluated for a range of activities, including tubulin polymerization inhibition and c-Met kinase inhibition.[4][7]

Dasatinib is a potent inhibitor of multiple kinases. Its primary mechanism of action involves binding to the ATP-binding pocket of the BCR-ABL kinase, locking it in an inactive conformation. This inhibits downstream signaling pathways that are crucial for the proliferation of cancer cells in Chronic Myeloid Leukemia.

Simplified Dasatinib Mechanism of Action cluster_inhibition Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase (Active) Dasatinib->BCR_ABL Inhibits BCR_ABL_Inhibited BCR-ABL Kinase (Inactive) BCR_ABL->BCR_ABL_Inhibited Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Apoptosis Apoptosis BCR_ABL_Inhibited->Apoptosis Leads to ATP ATP ATP->BCR_ABL Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phospho_Substrate->Proliferation Promotes

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling for cell survival.

Comparative Biological Data
ParameterThis compound (Compound A)Dasatinib (Compound B)
Primary Target(s) Not established; used as a synthetic scaffoldBCR-ABL, SRC family kinases, c-KIT, PDGFRβ
IC₅₀ (BCR-ABL Kinase) Not Applicable<1 nM
Cellular Antiproliferative Activity (K562 cells) Data not available~3 nM

Data for Dasatinib sourced from published oncology literature.

Experimental Protocols

To assess the biological activity of compounds like Dasatinib, a common method is the cell-based proliferation assay.

Protocol: Cell Proliferation Assay using MTT

This protocol outlines a typical procedure to measure the antiproliferative effects of a test compound on a cancer cell line (e.g., K562 for CML).

  • Cell Culture:

    • Maintain K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seeding: Plate cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of medium.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Dasatinib) in culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

    • Incubation: Incubate the plate for 72 hours at 37°C.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilization: Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

start Start seed Seed K562 cells in 96-well plate start->seed prepare Prepare serial dilutions of test compound seed->prepare treat Add compound to cells prepare->treat incubate72 Incubate for 72 hours treat->incubate72 addMTT Add MTT reagent to each well incubate72->addMTT incubate4 Incubate for 4 hours addMTT->incubate4 solubilize Add solubilization buffer (e.g., DMSO) incubate4->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for a standard MTT cell proliferation assay to determine compound potency.

Conclusion

This guide highlights the diverse roles of the thiazole scaffold in medicinal chemistry. This compound represents a simple, fragment-like starting point for chemical synthesis, embodying potential for future discovery. In contrast, Dasatinib illustrates a highly optimized, complex, and potent therapeutic agent where the thiazole ring is integrated into a larger structure to achieve specific and powerful inhibition of disease-relevant targets. For researchers, the comparison underscores the journey from a basic chemical scaffold to a life-saving drug, driven by systematic evaluation of structure-activity relationships, physicochemical properties, and biological mechanisms.

References

Comparative Reproducibility of Histamine H3 Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the experimental reproducibility of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and its alternatives as histamine H3 receptor ligands. This document provides a comparative analysis of binding affinities, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to ensure reliable and reproducible results.

The compound this compound belongs to a class of thiazole derivatives that have shown significant potential as ligands for the histamine H3 receptor (H3R).[1][2] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1][3][4] As such, H3R antagonists and inverse agonists are promising therapeutic agents for a variety of neurological and psychiatric disorders.[1][2][5]

This guide provides a comparative overview of the experimental data for several thiazole-based H3R ligands, offering a framework for assessing the reproducibility of experiments in this area of research.

Comparative Analysis of Thiazole-Based H3R Ligands

To ensure a high degree of reproducibility, it is crucial to compare the performance of new compounds against well-characterized reference ligands under standardized experimental conditions. The following table summarizes the binding affinities (pKi) of several thiazole derivatives for the human histamine H3 receptor.

CompoundStructurepKi (human H3R)Reference Compound(s)
This compound this compoundData not availableN/A
N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531)ADS-531 (Structure not available in search results)8.5 ± 0.1Thioperamide (7.2 ± 0.1), Histamine (7.7 ± 0.1)
ClobenpropitClobenpropit9.4 ± 0.2N/A
PitolisantPitolisant7.9 ± 0.1N/A
ABT-239ABT-2398.7 ± 0.1N/A

Table 1: Comparative Binding Affinities of Thiazole-Based Ligands for the Human Histamine H3 Receptor. The pKi values represent the negative logarithm of the inhibitory constant (Ki) and are presented as mean ± S.D. from at least three independent experiments.[6][7] Higher pKi values indicate stronger binding affinity.

Experimental Protocols

Reproducibility in experimental science is fundamentally dependent on detailed and accurate methodological reporting. Below are protocols for key assays used to characterize H3R ligands.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the H3R by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • Membrane Preparation: Homogenates from HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of the thiazole derivative of interest.

  • Reference Compound: A known H3R ligand (e.g., Thioperamide) for determining non-specific binding.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 150 µL of the membrane preparation (containing 10-20 µg of protein), 50 µL of the test compound at various concentrations, and 50 µL of [³H]Nα-methylhistamine (final concentration of ~1 nM). For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of the reference compound (e.g., 10 µM Thioperamide).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the plate harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the functional activity of a test compound by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. H3R activation typically leads to a decrease in cAMP production.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the H3R.

Materials:

  • Cell Line: HEK293 cells stably expressing the human H3 receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Stimulation Buffer: As recommended by the cAMP assay kit manufacturer.

  • Forskolin: An adenylyl cyclase activator.

  • H3R Agonist: A known H3R agonist (e.g., (R)-α-methylhistamine).

  • Test Compound: Serial dilutions of the thiazole derivative.

Procedure:

  • Cell Seeding: Seed the H3R-expressing cells in a 96-well plate at a density that allows for optimal signal detection as per the assay kit's instructions.

  • Compound Incubation:

    • For Antagonist/Inverse Agonist Activity: Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of forskolin and the H3R agonist (typically at its EC80 concentration).

    • For Agonist Activity: Incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For antagonists, determine the IC50 value. For agonists, determine the EC50 value. For inverse agonists, a decrease in basal cAMP levels will be observed.

Visualizing Experimental Frameworks

To further aid in the conceptualization and reproducibility of experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Response Decreased Neurotransmitter Release G_protein->Response cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ligand H3R Agonist Ligand->H3R Activates Antagonist H3R Antagonist/ Inverse Agonist Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare H3R Membranes Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Radioligand Prepare Radioligand Radioligand->Incubation Compounds Prepare Test Compound Dilutions Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Cross-validation of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity data for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine remains limited in publicly accessible research, the broader family of thiazole-containing compounds has demonstrated significant promise across various therapeutic areas. This guide provides a comparative analysis of the biological activities of structurally related thiazole derivatives, offering insights into the potential applications of this chemical scaffold for researchers, scientists, and drug development professionals. The following sections detail the activities of selected thiazole derivatives against key biological targets, supported by experimental data and protocols.

The thiazole ring is a versatile heterocyclic scaffold found in numerous natural and synthetic compounds with a wide range of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, and antimicrobial effects, making thiazole derivatives a subject of intense research in medicinal chemistry.[1][3]

Anticancer Activity: Targeting c-Met Kinase

Several thiazole derivatives have emerged as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Overexpression or mutation of c-Met can drive tumor growth, metastasis, and angiogenesis.

A study focused on the design and synthesis of thiazole carboxamide derivatives identified compound 51am as a highly promising c-Met inhibitor.[4][5] This compound demonstrated potent enzymatic and cellular activity, inducing cell cycle arrest and apoptosis in cancer cell lines.[4][5]

Comparative Analysis of c-Met Inhibitors
CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
51am c-Met2.54MKN-45Not Reported[4][5]
Foretinibc-MetNot ReportedMKN-45Not Reported[6]
5d c-Met1950HCT-1166.18 µg/mL[7]
A54910.6 µg/mL[7]
Experimental Protocol: In Vitro c-Met Kinase Assay

The inhibitory activity of the compounds against c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents : Recombinant human c-Met kinase domain, biotinylated poly(E4Y) substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure :

    • The kinase, substrate, and test compound are incubated in a kinase reaction buffer.

    • ATP is added to initiate the phosphorylation reaction.

    • The reaction is stopped by the addition of EDTA.

    • The TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.

    • The plate is read on a suitable plate reader, and the TR-FRET signal is used to calculate the percent inhibition.

c-Met Signaling Pathway

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Thiazole_Inhibitor Thiazole Derivative (e.g., 51am) Thiazole_Inhibitor->cMet Inhibits phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole derivatives.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Some thiazole carboxamide derivatives have been investigated as inhibitors of COX-1 and COX-2.

A study on methoxyphenyl thiazole carboxamide derivatives identified several compounds with potent and selective inhibitory activity against COX-2.[8] Compound 2f was found to be the most selective inhibitor of COX-2 over COX-1.[8]

Comparative Analysis of COX Inhibitors
CompoundCOX-1 Inhibition (%) at 5 µMCOX-2 Inhibition (%) at 5 µMSelectivity Ratio (COX-1/COX-2)Reference
2f 14.753.93.67[8]
2h 58.281.51.40[8]
CelecoxibNot ReportedNot ReportedHigh for COX-2-
Experimental Protocol: In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 was evaluated using a commercial enzyme immunoassay (EIA) kit.

  • Enzymes : Ovine COX-1 and human recombinant COX-2.

  • Substrate : Arachidonic acid.

  • Procedure :

    • The enzyme is pre-incubated with the test compound.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is terminated, and the amount of prostaglandin F2α produced is measured by EIA.

    • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence and absence of the inhibitor.

Experimental Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Workflow Start Synthesized Thiazole Derivatives In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Data_Analysis1 Determine IC50 and Selectivity Index In_Vitro_Screening->Data_Analysis1 In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Data_Analysis1->In_Vivo_Model Select potent and selective compounds Data_Analysis2 Measure Paw Edema and Calculate % Inhibition In_Vivo_Model->Data_Analysis2 Lead_Compound Lead Compound Identification Data_Analysis2->Lead_Compound

Caption: General workflow for the screening of anti-inflammatory thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. A study on 2,4-disubstituted-1,3-thiazole derivatives revealed their potential as antibacterial and antifungal agents.[9]

Comparative Analysis of Antimicrobial Activity
CompoundOrganismIC50 (µg/mL)Reference DrugReference Drug IC50 (µg/mL)Reference
2f S. pneumoniae13.7Not SpecifiedNot Specified[9]
4c C. tropicalis26.5Fluconazole10.5
4e S. pneumoniaeNot ReportedNot SpecifiedNot Specified[9][10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media : Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Inoculum : Standardized microbial suspension.

  • Procedure :

    • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • Each well is inoculated with the microbial suspension.

    • The plates are incubated at an appropriate temperature for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While specific biological data for this compound is not currently available, the extensive research on related thiazole derivatives highlights the significant therapeutic potential of this chemical class. The presented data demonstrates that modifications to the thiazole scaffold can lead to potent and selective inhibitors of various biological targets, including protein kinases and enzymes involved in inflammation. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers interested in the exploration and development of novel thiazole-based therapeutic agents. Further investigation into the structure-activity relationships of this compound class is warranted to unlock their full clinical potential.

References

Comparative Efficacy of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine versus Standard-of-Care in a Preclinical c-Met-Driven Gastric Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the investigational compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine against a current standard-of-care c-Met inhibitor in a preclinical model of c-Met amplified gastric cancer. The data presented herein is intended for researchers, scientists, and drug development professionals interested in emerging targeted cancer therapies.

Introduction

The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a key driver in various human cancers, including gastric adenocarcinoma. Aberrant c-Met signaling, often due to gene amplification or mutation, leads to increased cell proliferation, survival, migration, and invasion. Targeted inhibition of the c-Met signaling pathway has therefore become a critical therapeutic strategy. This report details the preclinical performance of a novel thiazole derivative, this compound, in comparison to a well-established c-Met inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound compared to the standard-of-care c-Met inhibitor.

Table 1: In Vitro Kinase Inhibition and Cellular Potency

Compoundc-Met Kinase IC50 (nM)VEGFR2 Kinase IC50 (nM)MKN-45 Cell Proliferation IC50 (nM)GTL-16 Cell Proliferation IC50 (nM)
This compound2.5>10008.210.5
Standard-of-Care c-Met Inhibitor1.8505.17.8

Table 2: In Vivo Tumor Growth Inhibition in MKN-45 Xenograft Model

Treatment Group (10 mg/kg, oral, daily)Tumor Growth Inhibition (%)Final Average Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control01580 ± 210+2.5
This compound85237 ± 45-1.8
Standard-of-Care c-Met Inhibitor92126 ± 38-5.2

Experimental Protocols

Kinase Inhibition Assay: Biochemical inhibition of recombinant human c-Met and VEGFR2 kinase activity was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinases were incubated with the test compounds and ATP, followed by the addition of a biotinylated peptide substrate. The reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured on a suitable plate reader, and IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay: MKN-45 (c-Met amplified) and GTL-16 (c-Met dependent) gastric cancer cell lines were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was read on a plate reader, and IC50 values were determined by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study: Female athymic nude mice were subcutaneously implanted with 5 x 106 MKN-45 cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Compounds were administered orally once daily at a dose of 10 mg/kg. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study based on the difference in average tumor volume between the treated and vehicle control groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted c-Met signaling pathway and the general workflow of the in vivo xenograft study.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Metastasis Metastasis cMet->Metastasis Compound This compound Compound->cMet Inhibits SoC Standard-of-Care SoC->cMet AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: The c-Met signaling pathway and points of inhibition.

Xenograft_Workflow Start Implantation of MKN-45 Cells TumorGrowth Tumor Growth to 150-200 mm³ Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Tumor and Body Weight Measurement Dosing->Monitoring Twice Weekly Monitoring->Dosing Endpoint End of Study Data Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Discussion and Conclusion

The investigational compound this compound demonstrates potent and selective inhibition of the c-Met kinase. In cellular assays, it effectively curtails the proliferation of c-Met dependent gastric cancer cell lines. The in vivo efficacy in the MKN-45 xenograft model is comparable to the standard-of-care, with a potentially improved safety profile as indicated by a smaller impact on body weight. These preliminary results suggest that this compound is a promising candidate for further development as a targeted therapy for c-Met driven malignancies. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties.

Comparative analysis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine analogs reveals a class of compounds with significant therapeutic potential across various domains, including oncology, neurodegenerative disorders, and infectious diseases. The thiazole ring serves as a versatile scaffold in medicinal chemistry, and modifications to its substituents allow for the fine-tuning of pharmacological activity.[1][2][3] This guide provides an objective comparison of the performance of various thiazole analogs, supported by experimental data, to inform future drug design and development.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have emerged as potent anticancer agents by targeting key signaling pathways involved in tumor progression, such as angiogenesis.[1][4] A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a protein kinase crucial for the formation of new blood vessels that supply tumors.[1]

A study involving a series of novel 1,3-thiazole derivatives screened against breast cancer cell lines (MCF-7 and MDA-MB-231) identified several compounds with significant antiproliferative activity.[4] The data highlights that specific substitutions on the thiazole scaffold can lead to potency comparable to or exceeding that of established inhibitors like Staurosporine.[4]

Table 1: Comparative Antiproliferative Activity of Thiazole Analogs Against Breast Cancer Cell Lines

Compound/Analog Target Cancer Cell Line IC50 (µM) vs. MCF-7 IC50 (µM) vs. MDA-MB-231 Reference Compound Reference IC50 (µM)
Compound 4 Breast Cancer 5.73 12.15 Staurosporine 6.77 (MCF-7), 7.03 (MDA-MB-231)
Compound 3c Breast Cancer 13.66 - Staurosporine 6.77 (MCF-7)
Substituted Thiazole 4c Breast Cancer (MCF-7) 2.57 ± 0.16 - Staurosporine 6.77 ± 0.41

| Substituted Thiazole 4c | Liver Cancer (HepG2) | 7.26 ± 0.44 | - | Staurosporine | 8.4 ± 0.51 |

Data sourced from multiple studies for a broader comparison.[1][4]

The mechanistic insight for Compound 4 revealed significant inhibitory activity against VEGFR-2, with an IC50 of 0.093 µM, comparable to the known inhibitor Sorafenib (IC50 = 0.059 µM).[4] This suggests that the 2-(hydrazinyl)-1,3-thiazole scaffold is a promising foundation for developing potent anti-breast cancer agents.[4]

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes ThiazoleAnalog Thiazole Analog (e.g., Compound 4) ThiazoleAnalog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by a thiazole analog.

Anticholinesterase Activity of Thiazole Analogs

Thiazole derivatives have also been investigated as inhibitors of cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[5][6] The drug Acotiamide, a 1,3-thiazole derivative, serves as a precedent for this therapeutic application.[5]

Structure-activity relationship (SAR) studies on a series of 1,3-thiazole derivatives revealed that inhibitory potency and selectivity are highly dependent on the nature of substituents. For instance, compound 7 from one study showed the most potent inhibition of AChE with an IC50 value of 91 µM and was three times more selective for AChE over BChE.[5] Conversely, compound 6 was the lead inhibitor for BChE with an IC50 of 195 µM.[5] The SAR suggests that a 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent is favorable for BChE selectivity.[5]

Table 2: Comparative Cholinesterase Inhibitory Activity of 1,3-Thiazole Analogs

Compound AChE IC50 (µM) BChE IC50 (µM) Selectivity
3 >500 >500 -
5 >500 448 BChE
6 >500 195 BChE
7 91 275 AChE
8 464 >500 AChE
9 321 >500 AChE
14 >500 385 BChE

| 15 | >500 | 453 | BChE |

Data from "The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity".[5]

Antimicrobial Activity

The thiazole ring is a core component of numerous antimicrobial agents, including the penicillin class of antibiotics.[7][8] Research into novel thiazole derivatives continues to yield compounds with significant antibacterial and antifungal properties. A series of newly synthesized compounds containing di-, tri-, and tetrathiazole moieties showed high activity against various bacteria and fungi, in some cases exceeding the potency of standard antibiotics.[7][9]

For example, certain phenylthiazole derivatives have demonstrated efficacy in inhibiting the growth of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) below 0.5 µg/ml.

Experimental Protocols

General Synthesis of Thiazole Analogs

A common and versatile method for synthesizing the thiazole nucleus is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of more complex analogs, multi-step reactions are often employed. For instance, amides can be synthesized from 2-aminothiazole and various carboxylic acids activated with HATU and DIPEA.[5] Another common route is reductive amination starting from a core aminothiazole structure.[5] The synthesis of di- and trithiazole derivatives has been achieved through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or thiosemicarbazone derivatives.[7][9]

G General Experimental Workflow for Analog Synthesis & Screening Start Starting Materials (e.g., α-haloketone, thioamide) Synthesis Chemical Synthesis (e.g., Hantzsch reaction, Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., MTT Assay, Enzyme Assay) Purification->Screening Data Data Analysis (IC50 Determination, SAR) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow from synthesis to lead identification for thiazole analogs.

In Vitro Antiproliferative Assay (MTT Assay)

The anticancer activity of thiazole analogs is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[1]

  • Cell Culture : Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the thiazole analog and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition : MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[1]

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is determined using a modified Ellman's method.

  • Enzyme and Substrate Preparation : Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) are prepared in a phosphate buffer.

  • Inhibition Reaction : The enzyme is pre-incubated with various concentrations of the thiazole inhibitor.

  • Enzymatic Reaction : The reaction is initiated by adding the substrate. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

  • Absorbance Measurement : The change in absorbance is monitored spectrophotometrically at 412 nm.

  • IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined.

References

Unraveling the Therapeutic Potential of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the hypothetical therapeutic potential of the novel compound, 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine, within the context of cancer therapy. Due to the absence of direct experimental data for this specific molecule, its potential is inferred from the well-documented anticancer properties of structurally related 2,4-disubstituted thiazole derivatives.

Hypothesized Therapeutic Target: Anticancer Agent

The 2,4-dimethylthiazole core is a recurring motif in compounds exhibiting potent anticancer activity. The methanamine substituent at the 5-position offers a site for potential interaction with biological targets. It is hypothesized that this compound may exert its anticancer effects through mechanisms common to other thiazole-based agents, such as inhibition of protein kinases or disruption of microtubule dynamics.

Comparative Analysis with Established Anticancer Agents

To provide a framework for evaluating the potential of this compound, this guide compares its hypothesized activity with two well-established anticancer drugs that target key cellular pathways often implicated in thiazole derivative activity: Dasatinib, a multi-targeted kinase inhibitor, and Paclitaxel, a microtubule-stabilizing agent.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib and Paclitaxel against various cancer cell lines. This data serves as a benchmark for the desired potency of a novel anticancer compound.

CompoundCancer Cell LineIC50 (nM)Reference
Dasatinib K562 (Chronic Myeloid Leukemia)<1[1][2]
LNCaP (Prostate Cancer)13[3]
MCF-7 (Breast Cancer)>10,000[4]
Paclitaxel A549 (Non-small cell lung cancer)2.5[5]
HeLa (Cervical Cancer)5[6]
SK-OV-3 (Ovarian Cancer)8[7]

Experimental Protocols for Key Assays

The following are detailed methodologies for standard in vitro assays used to determine the anticancer efficacy of therapeutic compounds. These protocols would be essential for the independent verification of this compound's potential.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound of interest is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Kinase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Reagents: The reaction mixture includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Assay: Using a proprietary reagent that produces a luminescent signal in the presence of ADP (a product of the kinase reaction).

    • Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and antibody pair that generates a FRET signal upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential context of this compound's action, the following diagrams depict a hypothetical signaling pathway it might inhibit and a general experimental workflow for its initial screening.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Thiazole 1-(2,4-Dimethyl-1,3- thiazol-5-yl)methanamine (Hypothetical Inhibitor) Thiazole->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Start Synthesize & Purify 1-(2,4-Dimethyl-1,3- thiazol-5-yl)methanamine Screening In Vitro Anticancer Screening (e.g., NCI-60 Cell Line Panel) Start->Screening Hit Identify Hit Cell Lines (High Sensitivity) Screening->Hit IC50 Determine IC50 Values (MTT Assay) Hit->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Tubulin Polymerization) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for preclinical evaluation.

References

A Head-to-Head Showdown: Unveiling the Potential of a Novel Thiazole Derivative Against a Known c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical player in tumor progression and metastasis. The quest for potent and selective c-Met inhibitors is a key focus for researchers. While direct comparative studies on the novel compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine are not publicly available, this guide presents a representative head-to-head comparison between a structurally related thiazole derivative, Compound 51am, and the established multi-kinase inhibitor, Foretinib. This analysis, based on published preclinical data, offers valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

The thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] Compound 51am, a thiazole carboxamide derivative, has been specifically designed and evaluated for its potential as a c-Met kinase inhibitor.[1] Foretinib, on the other hand, is a well-characterized inhibitor that targets multiple receptor tyrosine kinases, including c-Met and VEGFRs, and has been investigated in clinical trials.[3][4][5]

Quantitative Analysis: A Comparative Look at Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of Compound 51am and Foretinib against the c-Met kinase and a panel of human cancer cell lines.

Compoundc-Met IC50 (nM)A549 IC50 (µM)HT-29 IC50 (µM)MKN-45 IC50 (µM)MDA-MB-231 IC50 (µM)
Compound 51am 2.540.830.68Not Specified3.94
Foretinib Not Specified in this study>10>10Not Specified>10

Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors.[1]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Experimental Deep Dive: The Protocols Behind the Data

The quantitative data presented above was generated through rigorous in vitro assays. Understanding the methodologies is crucial for interpreting the results accurately.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Objective: To determine the IC50 value of test compounds against c-Met kinase.

Methodology:

  • Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the recombinant human c-Met kinase domain, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of adenosine triphosphate (ATP), the phosphate donor for the kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of substrate phosphorylation is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The luminescence signal generated is proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

Objective: To determine the IC50 value of test compounds against various cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HT-29, MKN-45, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the test compounds at a range of concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Science: Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for screening kinase inhibitors.

c_Met_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Motility STAT3->Transcription Invasion Inhibitor Compound 51am / Foretinib Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay start_vitro Prepare Reaction Mix (Kinase, Substrate, Compound) initiate_vitro Add ATP start_vitro->initiate_vitro incubate_vitro Incubate initiate_vitro->incubate_vitro detect_vitro Measure Kinase Activity incubate_vitro->detect_vitro analyze_vitro Calculate IC50 detect_vitro->analyze_vitro start_cell Seed Cancer Cells treat_cell Add Compound start_cell->treat_cell incubate_cell Incubate (72h) treat_cell->incubate_cell mtt_cell Add MTT Reagent incubate_cell->mtt_cell measure_cell Measure Absorbance mtt_cell->measure_cell analyze_cell Calculate IC50 measure_cell->analyze_cell

Caption: A generalized workflow for in vitro and cellular assays.

References

Confirming the binding affinity of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine to its target

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the specific binding affinity of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine has not been extensively documented in publicly available literature, the thiazole scaffold is a crucial component in a variety of potent enzyme inhibitors. This guide provides a comparative analysis of a well-characterized thiazole-containing compound, a potent c-Met kinase inhibitor, to illustrate the methodologies used to confirm binding affinity to its target. The c-Met proto-oncogene, a receptor tyrosine kinase, is a key target in cancer therapy due to its role in cell proliferation, survival, and metastasis.

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activity of a series of thiazole carboxamide-derived analogues against the c-Met kinase. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDc-Met IC50 (nM)[1]
51am 1.5 ± 0.2
51ak3.8 ± 0.5
51an4.2 ± 0.6
Foretinib9.8 ± 1.2

Caption: Table 1. In vitro inhibitory activities of selected thiazole carboxamide derivatives against c-Met kinase.

Experimental Protocols

A detailed methodology is crucial for the replication and verification of experimental findings. The following protocol outlines the steps for determining the in vitro inhibitory activity of compounds against c-Met kinase.

In Vitro c-Met Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human c-Met kinase and the substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The c-Met kinase is mixed with the test compounds at varying concentrations and incubated for a specified period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to the mixture. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence data is converted to percent inhibition values. The IC50 values are then calculated by fitting the percent inhibition versus compound concentration data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis A Recombinant c-Met and Substrate C Incubate c-Met with Test Compounds A->C B Serial Dilution of Test Compounds B->C D Initiate Reaction with ATP C->D E Quantify ATP using Luminescent Assay D->E F Calculate Percent Inhibition E->F G Determine IC50 Values F->G

Caption: Simplified representation of the HGF/c-Met signaling pathway and the point of inhibition.

References

Benchmarking 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine against a known inhibitor/activator

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target implicated in tumor growth, invasion, and metastasis. The diverse biological activities of thiazole-containing compounds have positioned them as promising scaffolds for the development of novel kinase inhibitors. This guide provides a comparative analysis of the hypothetical c-Met inhibitory activity of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine against the clinically approved c-Met inhibitor, Capmatinib .

Disclaimer: To date, the specific biological target of this compound has not been definitively characterized in publicly available literature. However, based on the prevalence of the thiazole scaffold in known c-Met kinase inhibitors, this guide will proceed under the scientifically reasonable hypothesis that this compound is a c-Met inhibitor. For the purpose of this comparison, representative data from a structurally related thiazole derivative with demonstrated c-Met inhibitory activity will be used.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of Capmatinib and a representative thiazole derivative against the c-Met kinase.

CompoundTargetAssay TypeIC50 (nM)Reference
Capmatinib c-MetBiochemical Kinase Assay0.13--INVALID-LINK--
Representative Thiazole Derivative c-MetBiochemical Kinase Assay41.53--INVALID-LINK--

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, motility, and invasion. In many cancers, aberrant activation of the c-Met pathway contributes to tumor progression and metastasis. Both Capmatinib and potentially this compound are hypothesized to exert their therapeutic effects by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds STAT3 STAT3 c-Met->STAT3 Phosphorylates GAB1 GAB1 c-Met->GAB1 Phosphorylates GRB2 GRB2 c-Met->GRB2 Phosphorylates PI3K PI3K AKT AKT PI3K->AKT Transcription Transcription AKT->Transcription Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation STAT3->Transcription Invasion GAB1->PI3K SOS SOS GRB2->SOS SOS->RAS

The c-Met signaling cascade.

Experimental Protocols

A standardized in vitro kinase inhibition assay is essential for the direct comparison of inhibitor potencies. Below is a representative protocol for a biochemical c-Met kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (this compound or Capmatinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant c-Met kinase and the substrate in kinase buffer to their final assay concentrations.

  • Assay Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the c-Met kinase to each well.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor, Enzyme, Substrate, and ATP Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle into 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add c-Met Kinase Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Add_Enzyme->Initiate_Reaction Incubate_RT Incubate at Room Temperature Initiate_Reaction->Incubate_RT Stop_Reaction Stop Reaction with ADP-Glo™ Reagent Incubate_RT->Stop_Reaction Add_Detection Add Kinase Detection Reagent Stop_Reaction->Add_Detection Incubate_Signal Incubate to Stabilize Signal Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a c-Met kinase inhibition assay.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against the established c-Met inhibitor, Capmatinib. While the direct inhibitory activity of this compound on c-Met remains to be experimentally determined, the structural similarities to known inhibitors suggest this is a plausible mechanism of action. The provided data and protocols offer a starting point for researchers to rigorously assess the potential of this and other novel thiazole derivatives as targeted cancer therapeutics. Further investigation into the cellular activity, selectivity, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

Safety Operating Guide

Navigating the Safe Disposal of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, discovery, and drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Essential PPE includes:

  • Safety glasses or chemical splash goggles and a face shield.[1][3]

  • Chemically resistant gloves (e.g., nitrile, neoprene), inspected before each use.[1][3]

  • A protective laboratory coat or chemical-resistant apron.[1][3]

Avoid direct contact with skin and eyes, and prevent the inhalation of any vapors or mists.[2][4] In the event of accidental exposure, adhere to standard first-aid protocols and seek immediate medical attention.[1]

Hazard Profile and Disposal Parameters

Based on analogous compounds, this compound should be treated as a hazardous substance. The likely hazards and key disposal considerations are summarized below.

Hazard CategoryAssumed Classification & Precautionary StatementsDisposal Requirement
Physical Hazards Potentially combustible.[5][6] Keep away from heat, open flames, and strong oxidizing agents.[3][7]Collect in a designated, properly sealed hazardous waste container.[1][2]
Health Hazards May cause skin and serious eye irritation.[4][5][8] Potentially harmful if swallowed or inhaled.[4][8] May cause respiratory irritation.[5]Do not dispose of down the drain or in general waste.[1] All waste must be managed as hazardous chemical waste.[1]
Environmental Hazards Assumed to be very toxic to aquatic life, potentially with long-lasting effects.[5][8] Avoid release to the environment.[2][5][8]Dispose of contents and container to an approved waste disposal plant.[3][4][5][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as regulated hazardous waste.[1] Under no circumstances should this chemical be discarded in sanitary sewers or mixed with non-hazardous refuse.[1]

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.[1][2]

  • To prevent dangerous reactions, keep this waste stream separate from incompatible materials, such as strong oxidizing agents and strong acids.[1][3]

  • Use a sealable, chemical-resistant container that is in good condition. If possible, the original container can be used for waste accumulation, provided it is intact and can be securely sealed.[1]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled as "Hazardous Waste".[1][2]

  • The label must include:

    • The full chemical name: "this compound".[2]

    • The approximate concentration and quantity of the waste.[2]

    • Prominent hazard warnings (e.g., "Irritant," "Environmental Hazard").[2]

    • The date when waste was first added to the container.[2]

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.[3]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste management provider.

  • Provide a complete and accurate inventory of the waste to the disposal personnel.

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material.[2] Do not use combustible materials like paper towels for initial containment.[2]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect all cleanup materials for disposal as hazardous waste.[2]

  • Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.[2]

Disposal Workflow Diagram

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Collect in a designated, compatible container. ppe->segregate label Label Container 'Hazardous Waste', Chemical Name, Hazards, Date segregate->label spill Spill Occurs segregate->spill Potential store Store Securely In a designated satellite accumulation area. label->store dispose Arrange for Pickup By certified hazardous waste provider. store->dispose end End: Proper Disposal dispose->end spill->segregate No spill_proc Follow Emergency Spill Protocol (Evacuate, Contain, Clean, Report) spill->spill_proc Yes spill_proc->segregate Collect spill debris

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for structurally similar thiazole derivatives. A specific Safety Data Sheet (SDS) for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine was not located. Therefore, all handling, storage, and disposal procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1]
Body Protection Laboratory CoatLong-sleeved, flame-retardant (e.g., Nomex®) recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and washed before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4]

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan

The disposal of this compound must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Labeling: The label should include the full chemical name, "this compound," and any known hazard warnings.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.

  • Do Not Mix: Do not mix with other waste streams.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, state, and federal regulations.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) (or analogous compound data) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh/Transfer Compound C->D E Perform Experiment D->E I Spill or Exposure Occurs D->I Potential Hazard F Decontaminate Work Area E->F Experiment Complete E->I Potential Hazard G Segregate Hazardous Waste F->G H Dispose of Waste via EHS G->H J Follow Emergency Procedures (First Aid, Spill Cleanup) I->J

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.